Product packaging for 2-Chloro-4-(diethylamino)benzaldehyde(Cat. No.:CAS No. 1424-67-5)

2-Chloro-4-(diethylamino)benzaldehyde

Cat. No.: B075125
CAS No.: 1424-67-5
M. Wt: 211.69 g/mol
InChI Key: ZRLHYQGABBIOME-UHFFFAOYSA-N
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Description

2-Chloro-4-(diethylamino)benzaldehyde is a highly versatile and valuable chemical intermediate in organic synthesis and materials science research. Its structure incorporates two key functional groups: an aldehyde moiety, which acts as an electrophilic site for condensation and nucleophilic addition reactions, and a chloro-substituted diethylaniline group, which serves as both an electron-donating group and a handle for further functionalization via cross-coupling reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14ClNO B075125 2-Chloro-4-(diethylamino)benzaldehyde CAS No. 1424-67-5

Properties

IUPAC Name

2-chloro-4-(diethylamino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-3-13(4-2)10-6-5-9(8-14)11(12)7-10/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLHYQGABBIOME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50504407
Record name 2-Chloro-4-(diethylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1424-67-5
Record name 2-Chloro-4-(diethylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chloro-4-(diethylamino)benzaldehyde (CAS: 1424-67-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 2-Chloro-4-(diethylamino)benzaldehyde, a substituted aromatic aldehyde with significant potential as a versatile building block in organic synthesis and medicinal chemistry. This document consolidates available data on its physicochemical properties, spectroscopic characteristics, synthesis methodologies, and key chemical reactions. Particular emphasis is placed on its role as a precursor to Schiff bases, a class of compounds with a broad spectrum of biological activities. While specific experimental data for this compound is limited in publicly accessible literature, this guide draws upon analogous data from closely related structures to provide a comprehensive resource for researchers.

Introduction

This compound, with the CAS number 1424-67-5, is an aromatic aldehyde characterized by the presence of a chlorine atom at the 2-position and a diethylamino group at the 4-position of the benzaldehyde scaffold.[1] This unique substitution pattern, featuring both an electron-withdrawing halogen and an electron-donating dialkylamino group, imparts distinct reactivity to the molecule, making it a valuable intermediate in the synthesis of more complex chemical entities. Its structural similarity to 4-(diethylamino)benzaldehyde (DEAB), a known pan-inhibitor of aldehyde dehydrogenases (ALDHs), suggests potential applications of its derivatives in drug discovery and development.[1]

Physicochemical and Spectroscopic Data

Physical and Chemical Properties
PropertyValueSource
CAS Number 1424-67-5[1]
Molecular Formula C₁₁H₁₄ClNO[1]
Molecular Weight 211.69 g/mol [1]
IUPAC Name This compoundN/A
Appearance Not specifiedN/A

Note: Detailed experimental data on properties such as melting point, boiling point, and solubility are not available in the cited literature.

Spectroscopic Data (Predicted)

The following table outlines the expected spectroscopic data for this compound, derived from the analysis of its functional groups and comparison with similar structures.

Spectroscopic TechniquePredicted Data
¹H NMR Aldehydic proton (singlet) ~9.5-10.5 ppm; Aromatic protons (multiplets) ~6.5-7.8 ppm; Diethylamino -CH₂- (quartet) ~3.3-3.5 ppm; Diethylamino -CH₃ (triplet) ~1.1-1.3 ppm.
¹³C NMR Aldehyde C=O ~190-192 ppm; Aromatic C-Cl ~135-138 ppm; Aromatic C-N ~150-153 ppm; Aromatic C-H ~110-130 ppm; Diethylamino -CH₂- ~44-46 ppm; Diethylamino -CH₃ ~12-14 ppm.
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z 211. A characteristic M+2 isotope peak for chlorine at m/z 213 (approximately one-third the intensity of the M⁺ peak).[2][3] Common fragmentation patterns may include the loss of the aldehyde group (-29 amu) or ethyl groups (-29 amu).[4][5]
Infrared (IR) Spectroscopy Aldehyde C=O stretch ~1680–1700 cm⁻¹; Aromatic C=C stretches ~1500–1600 cm⁻¹; C–N stretch ~1220 cm⁻¹.

Synthesis Methodologies

Several synthetic routes for this compound have been described, primarily involving multi-step pathways or nucleophilic aromatic substitution.

Multi-Step Synthesis from 2-Chloro-4-nitrobenzaldehyde

A common and well-documented pathway involves a two-step process starting from 2-chloro-4-nitrobenzaldehyde.[1]

Step 1: Reduction of the Nitro Group The nitro group of 2-chloro-4-nitrobenzaldehyde is reduced to a primary amine.

  • Experimental Protocol:

    • Reactants: 2-chloro-4-nitrobenzaldehyde, Hydrogen gas (H₂), Palladium on carbon (Pd/C) catalyst.

    • Solvent: Ethanol.

    • Procedure: The starting material is dissolved in ethanol, and the Pd/C catalyst is added. The mixture is then subjected to hydrogenation under a hydrogen atmosphere until the reduction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield 2-chloro-4-aminobenzaldehyde.

Step 2: N-Alkylation of the Amino Group The resulting 2-chloro-4-aminobenzaldehyde is then diethylated.

  • Experimental Protocol:

    • Reactants: 2-chloro-4-aminobenzaldehyde, Ethyl bromide, Potassium carbonate (K₂CO₃).

    • Solvent: Dimethylformamide (DMF).

    • Procedure: The amine is dissolved in DMF, and potassium carbonate is added as a base. Ethyl bromide is then added, and the mixture is stirred, typically at an elevated temperature, until the reaction is complete. The product is then isolated by extraction and purified.[1]

G 2-Chloro-4-nitrobenzaldehyde 2-Chloro-4-nitrobenzaldehyde 2-Chloro-4-aminobenzaldehyde 2-Chloro-4-aminobenzaldehyde 2-Chloro-4-nitrobenzaldehyde->2-Chloro-4-aminobenzaldehyde H2, Pd/C Ethanol This compound This compound 2-Chloro-4-aminobenzaldehyde->this compound Ethyl bromide, K2CO3 DMF

Caption: Multi-step synthesis of this compound.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds.[6][7][8][9] This reaction could potentially be employed for the synthesis of this compound from 3-chloro-N,N-diethylaniline.

  • Experimental Protocol (General):

    • Reactants: 3-chloro-N,N-diethylaniline, Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF).

    • Procedure: The Vilsmeier reagent is first prepared by the reaction of POCl₃ with DMF. The electron-rich aromatic substrate (3-chloro-N,N-diethylaniline) is then added to the Vilsmeier reagent. The reaction mixture is typically stirred at a controlled temperature. Upon completion, the reaction is quenched with water, followed by neutralization to yield the aldehyde.[10]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Hydrolysis DMF DMF Vilsmeier Reagent Vilsmeier Reagent DMF->Vilsmeier Reagent + POCl3 POCl3 POCl3 3-Chloro-N,N-diethylaniline 3-Chloro-N,N-diethylaniline Iminium Salt Intermediate Iminium Salt Intermediate 3-Chloro-N,N-diethylaniline->Iminium Salt Intermediate + Vilsmeier Reagent This compound This compound Iminium Salt Intermediate->this compound Hydrolysis (H2O)

Caption: Vilsmeier-Haack synthesis of this compound.

Chemical Reactivity and Applications

The primary utility of this compound in research lies in its role as a versatile synthetic intermediate.

Formation of Schiff Bases

A key reaction of this aldehyde is its condensation with primary amines to form Schiff bases (imines).[1] This reaction is a cornerstone of synthetic organic chemistry, providing access to a wide array of derivatives with diverse applications.

  • Experimental Protocol (General for Schiff Base Synthesis):

    • Reactants: this compound, a primary amine.

    • Solvent: Typically ethanol or methanol.

    • Catalyst: A catalytic amount of acid (e.g., acetic acid) is often used.

    • Procedure: Equimolar amounts of the aldehyde and the primary amine are dissolved in the solvent. A few drops of the acid catalyst are added, and the mixture is refluxed for a period of time. The formation of the Schiff base can be monitored by TLC. The product often precipitates upon cooling and can be collected by filtration.

G This compound This compound Schiff Base Schiff Base This compound->Schiff Base + R-NH2 - H2O Primary Amine (R-NH2) Primary Amine (R-NH2) Primary Amine (R-NH2)->Schiff Base

Caption: General scheme for Schiff base formation.

Applications in Drug Development

While direct biological studies on this compound are scarce, its derivatives, particularly Schiff bases, are of significant interest in drug development. Schiff bases are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[11][12][13][14] The synthesis of novel Schiff bases from this compound and subsequent screening for biological activity represents a promising avenue for the discovery of new therapeutic agents. The presence of the chloro and diethylamino groups can modulate the pharmacokinetic and pharmacodynamic properties of the resulting Schiff base derivatives.

Conclusion

This compound is a valuable synthetic intermediate with the potential for broad applications in organic synthesis and medicinal chemistry. While a comprehensive dataset of its physicochemical and spectroscopic properties is yet to be established in the public domain, this guide provides a foundational understanding based on available information and analogies to related compounds. The synthetic routes and key reactions outlined herein offer a practical framework for researchers to utilize this compound in the design and synthesis of novel molecules with potential biological activities. Further research is warranted to fully elucidate the properties and therapeutic potential of derivatives of this compound.

References

2-Chloro-4-(diethylamino)benzaldehyde physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-4-(diethylamino)benzaldehyde is an aromatic aldehyde of significant interest in synthetic and medicinal chemistry. Its molecular architecture, featuring a benzaldehyde core, is strategically functionalized with an electron-donating diethylamino group at the 4-position and an electron-withdrawing chlorine atom at the 2-position. This unique substitution pattern imparts a distinct electronic character and reactivity profile, making it a versatile intermediate for the synthesis of more complex molecules, including dyes, pigments, and potential pharmaceutical agents.[1][2] The reactive aldehyde group serves as a key handle for various chemical transformations, most notably condensation reactions to form Schiff bases, while the substituted aromatic ring provides a scaffold for building diverse molecular frameworks.[1]

Physical and Chemical Properties

Table 1: Core Properties of this compound

PropertyValueSource
CAS Number 1424-67-5[1]
Molecular Formula C₁₁H₁₄ClNO[1]
Molecular Weight 211.69 g/mol [1]
IUPAC Name This compound
InChI Key ZRLHYQGABBIOME-UHFFFAOYSA-N[1]

Table 2: Comparative Physical Properties of Related Benzaldehydes

PropertyThis compound2-Chloro-4-(dimethylamino)benzaldehyde4-(diethylamino)benzaldehyde (DEAB)
Appearance Not specifiedSolid at 20°C[3]Yellow to orange crystalline solid
Melting Point Not specified80.0 - 84.0 °C[2]37 - 41 °C
Boiling Point Not specified309.4 ± 27.0 °C at 760 mmHg[3]174 °C at 7 mmHg
Density Not specified1.2 ± 0.1 g/cm³[3]Not specified
Flash Point Not specified140.9 ± 23.7 °C[3]113 °C (closed cup)
Solubility Not specifiedSoluble in organic solvents (ethanol, acetone); limited solubility in water[3]Insoluble in water; soluble in ethanol and ether

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by its aldehyde functional group and the unique electronic nature of its substituted aromatic ring.

  • Condensation Reactions: The aldehyde group readily undergoes condensation with primary amines to form imines, commonly known as Schiff bases.[1] This reaction is a cornerstone of synthetic chemistry, providing a pathway to a vast array of derivatives with diverse applications.[1] The reaction is typically acid-catalyzed, with an optimal pH of around 5.[1]

  • Reduction Reactions: The aldehyde can be reduced to the corresponding primary alcohol using standard reducing agents like sodium borohydride or lithium aluminum hydride.[3]

  • Nucleophilic Substitution: While the chlorine atom is on an aromatic ring, its reactivity towards nucleophilic substitution can be influenced by the electronic environment. This provides a potential route for further derivatization.[3]

The compound is a valuable building block for creating more complex molecules.[1] Its structural similarity to 4-(diethylamino)benzaldehyde (DEAB), a well-known inhibitor of aldehyde dehydrogenase (ALDH), suggests its potential use in designing novel enzyme inhibitors.[1]

Experimental Protocols

A documented synthetic route to this compound begins with 2-chloro-4-nitrobenzaldehyde.[1] The process involves a two-step transformation: reduction of the nitro group followed by diethylation of the resulting amine.

Step 1: Nitro Group Reduction

  • Reactants: 2-chloro-4-nitrobenzaldehyde, Hydrogen gas (H₂), Palladium on carbon (Pd/C) catalyst, Ethanol (solvent).

  • Procedure: The starting material is dissolved in ethanol in a suitable reaction vessel. A catalytic amount of Pd/C is added. The mixture is then subjected to a hydrogen atmosphere (catalytic hydrogenation) and stirred until the reaction is complete (monitored by TLC).

  • Work-up: The catalyst is removed by filtration (e.g., through Celite). The solvent is removed under reduced pressure to yield 2-chloro-4-aminobenzaldehyde.

Step 2: N-Alkylation (Diethylation)

  • Reactants: 2-chloro-4-aminobenzaldehyde, Ethyl bromide (ethylating agent), Potassium carbonate (K₂CO₃, base), Dimethylformamide (DMF, solvent).

  • Procedure: The 2-chloro-4-aminobenzaldehyde from Step 1 is dissolved in DMF. Potassium carbonate is added as a base, followed by the addition of at least two equivalents of ethyl bromide. The reaction mixture is heated and stirred until the starting material is consumed.

  • Work-up: The reaction mixture is cooled and poured into water. The product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield this compound.[1]

G Diagram 1: Multi-Step Synthesis Workflow start 2-Chloro-4-nitrobenzaldehyde inter 2-Chloro-4-aminobenzaldehyde start->inter Nitro Reduction (H₂, Pd/C, EtOH) end This compound inter->end N-Alkylation (EtBr, K₂CO₃, DMF)

Diagram 1: Multi-Step Synthesis Workflow

This protocol outlines the general procedure for the condensation reaction between this compound and a primary amine.

  • Reactants: this compound (1 equivalent), a primary amine (1 equivalent), Ethanol or Methanol (solvent), Glacial acetic acid (catalyst).

  • Procedure: Dissolve this compound in ethanol in a round-bottom flask. Add the primary amine to this solution. Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: The mixture is typically stirred at room temperature or gently refluxed for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is cooled. The resulting Schiff base product often precipitates out of the solution and can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).[4][5][6]

G Diagram 2: General Schiff Base Formation sub1 This compound prod Schiff Base (Imine) sub1->prod sub2 Primary Amine (R-NH₂) sub2->prod water H₂O prod->water cat Acid Catalyst (e.g., Acetic Acid) cat->prod facilitates

Diagram 2: General Schiff Base Formation

Role in Drug Development: Aldehyde Dehydrogenase (ALDH) Inhibition

While direct studies on this compound are limited, extensive research on its close analog, 4-(diethylamino)benzaldehyde (DEAB), provides a powerful model for its potential application in drug development. DEAB is widely documented as a potent, pan-inhibitor of aldehyde dehydrogenases (ALDHs), a superfamily of enzymes overexpressed in various cancers.[7][8][9][10]

ALDH enzymes play a crucial role in detoxifying aldehydes and are implicated in cancer cell proliferation, survival, and resistance to chemotherapy.[10] High ALDH activity is often used as a marker for cancer stem cells (CSCs).[8][11] Inhibitors like DEAB can sensitize cancer cells to cytotoxic agents.[8] DEAB acts as a reversible competitive inhibitor for some ALDH isoforms, such as ALDH1, and as an irreversible inactivator for others by forming a stable covalent bond.[8][11][12] The structural modifications in this compound (the addition of a chloro group) could modulate this inhibitory activity and isoform selectivity, making it and its derivatives interesting candidates for novel anticancer therapies.[10]

G Diagram 3: Aldehyde Dehydrogenase (ALDH) Inhibition Pathway cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition Pathway Aldehyde Aldehyde (Substrate) ALDH ALDH Enzyme Aldehyde->ALDH binds to active site Acid Carboxylic Acid (Product) ALDH->Acid catalyzes oxidation Inhibitor DEAB Analog (e.g., this compound) ALDH_Inhib ALDH Enzyme Inhibitor->ALDH_Inhib competitively binds Blocked Reaction Blocked ALDH_Inhib->Blocked prevents substrate binding

Diagram 3: Aldehyde Dehydrogenase (ALDH) Inhibition Pathway

References

An In-depth Technical Guide to the Purity and Characterization of 2-Chloro-4-(diethylamino)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of 2-Chloro-4-(diethylamino)benzaldehyde (CAS No. 1424-67-5), a substituted aromatic aldehyde of interest in synthetic and medicinal chemistry. Due to the limited availability of public experimental data for this specific compound, this guide combines established information with predicted data and exemplar experimental protocols based on closely related analogues.

Compound Identification and Physicochemical Properties

This compound is a derivative of benzaldehyde with a chloro group at the ortho position and a diethylamino group at the para position relative to the aldehyde functionality. These substitutions, particularly the electron-donating diethylamino group, significantly influence the electronic properties and reactivity of the aromatic ring and the aldehyde group.[1]

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
CAS Number 1424-67-5
Molecular Formula C₁₁H₁₄ClNO
Molecular Weight 211.69 g/mol [1]
InChI Key ZRLHYQGABBIOME-UHFFFAOYSA-N[1]

Table 2: Predicted Physicochemical Properties (Note: Experimental data is limited; these values are based on computational predictions.)

PropertyPredicted Value
Appearance Solid (predicted)
Boiling Point ~330-350 °C at 760 mmHg
Melting Point Not available
Density ~1.1-1.2 g/cm³

Synthesis and Potential Impurities

Understanding the synthetic route is crucial for anticipating potential impurities. Common methods for the synthesis of this compound include:

  • Nucleophilic Aromatic Substitution (SNAr): A common starting material is 2-chloro-4-fluorobenzaldehyde, where the highly activated fluorine atom is displaced by diethylamine.[1]

  • Vilsmeier-Haack Reaction: This reaction on 3-chloro-N,N-diethylaniline can introduce the formyl group.

  • Multi-step Synthesis: A pathway starting from 2-chloro-4-nitrobenzaldehyde involves the reduction of the nitro group to an amine, followed by N-alkylation with an ethylating agent.[1]

Potential impurities may include starting materials, regioisomers (e.g., 3-chloro-4-(diethylamino)benzaldehyde), under- or over-alkylated products (the corresponding amino or triethylammonium species), and residual solvents.

General Synthesis & Purity Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization & Analysis cluster_final Final Product Start Starting Materials (e.g., 2-Chloro-4-fluorobenzaldehyde) Reaction Chemical Transformation (e.g., Nucleophilic Substitution) Start->Reaction Crude Crude Product Reaction->Crude Purify Purification (Column Chromatography/Recrystallization) Crude->Purify Pure Purified Compound Purify->Pure Structure Structural Confirmation (NMR, MS, FT-IR) Pure->Structure Purity Purity Assessment (HPLC, GC) Pure->Purity Final Characterized Compound (Purity >95%) Purity->Final

Figure 1: A generalized workflow for the synthesis, purification, and characterization of this compound.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of non-volatile compounds like this compound. A typical purity level for research-grade material is ≥95%.

Table 3: Exemplar HPLC Purity Analysis Method (Note: This is a general method for aromatic aldehydes and requires optimization for the specific compound.)

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic or Phosphoric Acid)
Detection UV-Vis at an appropriate wavelength (e.g., 254 nm or 360 nm)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Sample Preparation Dissolve accurately weighed sample in acetonitrile or mobile phase

Spectroscopic Characterization

A combination of spectroscopic techniques is required to confirm the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

Table 4: Predicted ¹H and ¹³C NMR Spectral Data

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H 9.5 - 10.5SingletAldehydic proton (-CHO)
7.5 - 7.8DoubletAromatic proton ortho to -CHO
6.5 - 6.8MultipletOther aromatic protons
3.3 - 3.6QuartetMethylene protons (-CH₂-) of ethyl group
1.1 - 1.3TripletMethyl protons (-CH₃) of ethyl group
¹³C ~190SingletAldehydic carbon (C=O)
110 - 155MultipletAromatic carbons
~45SingletMethylene carbon (-CH₂-) of ethyl group
~12SingletMethyl carbon (-CH₃) of ethyl group
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

Table 5: Predicted Mass Spectrometry Data

IonPredicted m/zInterpretation
[M]⁺ 211.69Molecular ion
[M+2]⁺ 213.69Isotope peak due to ³⁷Cl (approx. 1/3 intensity of [M]⁺)
[M-1]⁺ 210.69Loss of aldehydic proton
[M-29]⁺ 182.69Loss of the -CHO group
[M-15]⁺ 196.69Loss of a methyl group from an ethyl substituent
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Table 6: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3050 - 3100C-H stretchAromatic
2850 - 2980C-H stretchAliphatic (ethyl groups)
2720, 2820C-H stretchAldehyde
1685 - 1695C=O stretchAldehyde (carbonyl)
1580 - 1610C=C stretchAromatic
1300 - 1350C-N stretchDiethylamino
750 - 780C-Cl stretchChloro

Experimental Protocols (Exemplar)

The following are detailed, generalized protocols for the characterization techniques described. These should be adapted and optimized for the specific instrumentation and sample characteristics.

Protocol 1: HPLC Purity Determination
  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Degas both solutions.

  • Standard Preparation: Accurately weigh approximately 5 mg of this compound and dissolve in 10 mL of acetonitrile to create a stock solution. Prepare working standards by serial dilution.

  • HPLC System Setup: Equilibrate the C18 column with a suitable starting gradient (e.g., 90% A, 10% B) at a flow rate of 1.0 mL/min. Set the UV detector to 254 nm.

  • Analysis: Inject 10 µL of the sample solution. Run a gradient program designed to elute all components, for example, from 10% B to 90% B over 20 minutes.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate purity by the area percent method, assuming all components have a similar response factor.

Protocol 2: NMR Structural Confirmation
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer. Use standard acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and assign chemical shifts by referencing the solvent peak.

Protocol 3: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled to a GC/LC system). Use Electron Ionization (EI) or Electrospray Ionization (ESI) in positive mode.

  • Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 amu).

  • Data Analysis: Identify the molecular ion peak [M]⁺ and the characteristic [M+2]⁺ isotope peak for chlorine. Analyze the fragmentation pattern to confirm structural features.

Protocol 4: FT-IR Spectroscopy
  • Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background. Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is scarce, its structural analogue, 4-(diethylamino)benzaldehyde (DEAB), is a known pan-inhibitor of aldehyde dehydrogenase (ALDH) isoforms.[1] ALDH enzymes are critical in cellular detoxification and the biosynthesis of retinoic acid. Their overexpression is linked to various diseases, including cancer. It is plausible that this compound could exhibit similar inhibitory activity.

Hypothetical ALDH Inhibition Pathway Substrate Aldehyde Substrate (e.g., Retinaldehyde) ALDH ALDH Enzyme Substrate->ALDH Binds to active site Product Carboxylic Acid Product (e.g., Retinoic Acid) ALDH->Product Catalyzes oxidation Downstream Downstream Signaling (Gene Regulation) Product->Downstream Activates Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->ALDH Blocks active site

Figure 2: A diagram illustrating the hypothetical inhibition of an aldehyde dehydrogenase (ALDH) signaling pathway by this compound.

This guide serves as a foundational resource for researchers working with this compound. While experimental validation of the predicted data is essential, the provided information and protocols offer a robust framework for initiating purity assessment and structural characterization.

References

Technical Guide to the Health and Safety of 2-Chloro-4-(diethylamino)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for 2-Chloro-4-(diethylamino)benzaldehyde (CAS No. 1424-67-5).[1] Due to a lack of a specific Safety Data Sheet (SDS) for this compound, this guide has been compiled using data from the closely related analogues: 2-Chloro-4-(dimethylamino)benzaldehyde and 4-(diethylamino)benzaldehyde. All recommendations should be considered in this context, and a comprehensive risk assessment should be conducted before handling this chemical.

Chemical Identification and Physical Properties

This section outlines the basic chemical and physical properties of this compound and its analogues.

PropertyThis compound2-Chloro-4-(dimethylamino)benzaldehyde4-(diethylamino)benzaldehyde
CAS Number 1424-67-5[1]1424-66-4[2][3]120-21-8[4][5]
Molecular Formula C₁₁H₁₄ClNO[1]C₉H₁₀ClNO[2]C₁₁H₁₅NO[4]
Molecular Weight 211.69 g/mol [1]183.63 g/mol [2]177.24 g/mol [6]
Appearance Not SpecifiedSolid[2]Dark brown solid[4]
Boiling Point Not Available309.4 ± 27.0 °C at 760 mmHg[2]Not Available
Flash Point Not Available140.9 ± 23.7 °C[2]Not Available
Density Not Available1.2 ± 0.1 g/cm³[2]Not Available
Solubility Soluble in organic solvents like ethanol and acetone; limited solubility in water.[2]Soluble in organic solvents; limited solubility in water.[2]Water solubility: 2.5 g/L (20°C)[4]

Hazard Identification and Classification

Based on data from analogous compounds, this compound is expected to be hazardous. The GHS classifications for the related compounds are summarized below.

Hazard Class2-Chloro-4-(dimethylamino)benzaldehyde4-(diethylamino)benzaldehyde
Acute Toxicity, Dermal Not ClassifiedCategory 3[4][7]
Skin Corrosion/Irritation Causes skin irritation[8]Category 2[4][5]
Serious Eye Damage/Eye Irritation Causes eye irritation[8]Category 2[4][5]
Specific Target Organ Toxicity (Single Exposure) Causes respiratory tract irritation[8]Category 3 (Respiratory system)[4][5]

Signal Word: Danger[4][7]

Hazard Statements:

  • Toxic in contact with skin.[4][5][7]

  • Causes skin irritation.[4][5][8]

  • Causes serious eye irritation.[4][5][8]

  • May cause respiratory irritation.[4][5][8]

Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5]

  • Wash face, hands, and any exposed skin thoroughly after handling.[4][5]

  • Use only outdoors or in a well-ventilated area.[4][5]

  • Wear protective gloves/protective clothing/eye protection/face protection.[4][5]

Experimental Protocols: Safe Handling and Emergency Procedures

While specific experimental protocols for this compound are not available, the following general procedures, based on best practices for handling hazardous aromatic aldehydes, should be followed.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.[8]

  • Ensure that eyewash stations and safety showers are readily accessible.[5][8]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[5][8]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[5][8]

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA-approved respirator.[5][8]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[8] Avoid breathing dust.[8] Minimize dust generation.[5]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[8] The compound may be air and light-sensitive; storage under an inert atmosphere is recommended.[2][9]

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][8]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][8]
Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see section 3.2). Avoid breathing dust and contact with the substance.[9]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]

  • Methods for Cleaning Up: Sweep up the spilled material and place it in a suitable container for disposal. Avoid generating dust.[5][8]

Toxicological Information

Specific toxicological data for this compound is not available. The information below is for its analogues.

TestSpeciesRouteValueCompound
LD50Not AvailableNot AvailableNot AvailableThis compound
LD50Not AvailableNot AvailableNot Available2-Chloro-4-(dimethylamino)benzaldehyde
LC50Fish (Pimephales promelas)-22.9 - 25 mg/L, 96h4-(diethylamino)benzaldehyde[5]

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation.[8]

  • Skin: Causes skin irritation and may be harmful if absorbed through the skin.[8]

  • Eyes: Causes serious eye irritation.[8]

  • Ingestion: May cause irritation of the digestive tract and may be harmful if swallowed.[8]

Visualizations

The following diagrams illustrate key safety-related workflows for handling this compound.

Hazard_Identification_and_Response Hazard Identification and Response Workflow cluster_prevention Prevention cluster_response Response Read_SDS Read SDS and Conduct Risk Assessment Engineering_Controls Implement Engineering Controls (Fume Hood, Ventilation) Read_SDS->Engineering_Controls Wear_PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Engineering_Controls->Wear_PPE Proper_Handling Follow Proper Handling Procedures (Avoid Dust, Contact) Wear_PPE->Proper_Handling Exposure Exposure Occurs (Inhalation, Skin/Eye Contact, Ingestion) Proper_Handling->Exposure If Prevention Fails Spill Spill Occurs Proper_Handling->Spill If Prevention Fails First_Aid Administer First Aid (Move to Fresh Air, Wash Skin/Eyes, etc.) Exposure->First_Aid Seek_Medical_Attention Seek Immediate Medical Attention First_Aid->Seek_Medical_Attention Isolate_Area Isolate Spill Area Spill->Isolate_Area Clean_Up Clean Up Spill (Following Safe Procedures) Isolate_Area->Clean_Up Dispose Dispose of Waste Properly Clean_Up->Dispose

Caption: Hazard Identification and Response Workflow

Experimental_Workflow Safe Experimental Workflow Start Experiment Planning (Review Hazards) Preparation Prepare Work Area (Fume Hood, Spill Kit) Start->Preparation Weighing Weigh Compound (In Ventilated Enclosure) Preparation->Weighing Reaction_Setup Set up Reaction Apparatus Weighing->Reaction_Setup Reaction Run Reaction Reaction_Setup->Reaction Workup Quench and Work-up Reaction Reaction->Workup Purification Purify Product Workup->Purification Waste_Disposal Dispose of Chemical Waste Purification->Waste_Disposal Decontamination Decontaminate Work Area and Glassware Waste_Disposal->Decontamination End Experiment Complete Decontamination->End

Caption: Safe Experimental Workflow

References

Methodological & Application

Application Note: Synthesis of 2-Chloro-4-(diethylamino)benzaldehyde via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the synthesis of 2-Chloro-4-(diethylamino)benzaldehyde, a valuable intermediate in the development of pharmaceuticals, dyes, and advanced materials.[1][2] The primary method described is a nucleophilic aromatic substitution (SNAr) reaction, utilizing 2-Chloro-4-fluorobenzaldehyde and diethylamine as starting materials.[1] This document outlines the reaction principles, a step-by-step experimental protocol, characterization data, and safety considerations. An alternative synthetic route is also discussed.

Principle of Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[1] In this reaction, the aromatic ring of 2-Chloro-4-fluorobenzaldehyde is rendered electron-deficient by the strong electron-withdrawing effect of the para-aldehyde group (-CHO).[1][3] This activation facilitates the attack of a nucleophile, diethylamine, on the carbon atom bearing the fluorine atom. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity.[1]

The reaction involves two main steps:

  • Addition of the Nucleophile: The diethylamine attacks the aromatic ring at the C-F bond, breaking the aromaticity and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][4][5]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, yielding the final product, this compound.[4][6]

The presence of a base, such as potassium carbonate (K₂CO₃), is crucial to neutralize the hydrofluoric acid (HF) byproduct formed during the reaction.[1]

SNAr_Reaction_Pathway Reactant1 2-Chloro-4-fluorobenzaldehyde Reagents K₂CO₃, DMF 55-115 °C Reactant1->Reagents Reactant2 Diethylamine Reactant2->Reagents Product This compound Reagents->Product SNAr

Figure 1: Overall reaction scheme for the synthesis.

Experimental Protocol

This protocol is based on established procedures for similar nucleophilic aromatic substitution reactions.[1][3]

2.1 Materials and Equipment

  • Reagents:

    • 2-Chloro-4-fluorobenzaldehyde (CAS: 84194-36-5)

    • Diethylamine (CAS: 109-89-7)

    • Potassium Carbonate (K₂CO₃), anhydrous (CAS: 584-08-7)

    • Dimethylformamide (DMF), anhydrous (CAS: 68-12-2)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with a reflux condenser

    • Magnetic stirrer and hotplate

    • Nitrogen or Argon gas inlet

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • Chromatography column (if required for purification)

2.2 Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Diethylamine is a corrosive and flammable liquid. Handle with care.

  • DMF is a skin irritant and can be absorbed through the skin. Avoid contact.

2.3 Step-by-Step Procedure

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Chloro-4-fluorobenzaldehyde.

  • Reagent Addition: Add anhydrous potassium carbonate to the flask, followed by anhydrous dimethylformamide (DMF).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).

  • Reaction Initiation: Begin stirring the mixture and slowly add diethylamine to the flask at room temperature.

  • Heating: Heat the reaction mixture to the desired temperature (see Table 1) and maintain it for the specified duration, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Reaction Mechanism Visualization

The mechanism involves the formation of a key intermediate, the Meisenheimer complex, which is stabilized by the resonance delocalization of the negative charge, particularly by the electron-withdrawing aldehyde group.[1][4]

SNAr_Mechanism Start 2-Chloro-4-fluorobenzaldehyde + Diethylamine Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate 1. Nucleophilic Attack (Slow, RDS) Product This compound Intermediate->Product 2. Elimination of F⁻ (Fast) LeavingGroup F⁻ Intermediate->LeavingGroup

Figure 2: Mechanism of Nucleophilic Aromatic Substitution.

Data and Characterization

The following tables summarize representative reaction conditions and the physical and spectroscopic properties of the final product.

Table 1: Representative Reaction Conditions and Yields This data is compiled from typical procedures for analogous SNAr reactions.[1]

Starting MaterialReagentsBaseSolventTemperature (°C)Time (h)Yield (%)
2-Chloro-4-fluorobenzaldehydeDiethylamineK₂CO₃DMF5548~66
2-Chloro-4-fluorobenzaldehydeDiethylamineLewis AcidToluene100–11524-4872–85

Table 2: Product Characterization Data for this compound

PropertyValue
CAS Number 1424-67-5[1]
Molecular Formula C₁₁H₁₄ClNO
Molecular Weight 211.69 g/mol [1]
Appearance Yellow solid (typical)
Predicted ¹H NMR Aldehyde H: 9.5-9.8 (Singlet)Aromatic H: 6.5-7.8 (Multiplets)-CH₂- (Ethyl): 3.3-3.5 (Quartet)-CH₃ (Ethyl): 1.1-1.3 (Triplet)[1]
Predicted ¹³C NMR Aldehyde C=O: 190-192 ppmAromatic C-Cl: 135-138 ppmAromatic C-N: 150-153 ppmAromatic C-H: 110-130 ppm-CH₂- (Ethyl): 44-46 ppm-CH₃ (Ethyl): 12-14 ppm[1]

Alternative Synthetic Route

An alternative, multi-step pathway to synthesize this compound starts from 2-chloro-4-nitrobenzaldehyde.[1] This route involves the reduction of the nitro group to an amine, followed by N-alkylation.

Alternative_Route Start 2-Chloro-4-nitrobenzaldehyde Step1 2-Chloro-4-aminobenzaldehyde Start->Step1 Nitro Group Reduction (e.g., H₂, Pd/C) End This compound Step1->End N-Alkylation (e.g., Ethyl Bromide, K₂CO₃)

Figure 3: Workflow for an alternative synthetic pathway.

5.1 Brief Protocol for Alternative Route

  • Nitro Group Reduction: The nitro group of 2-chloro-4-nitrobenzaldehyde is reduced to a primary amine using methods like catalytic hydrogenation (H₂ gas with a Pd/C catalyst in ethanol).[1]

  • N-Alkylation: The resulting 2-chloro-4-aminobenzaldehyde is then diethylated using an ethylating agent such as ethyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF.[1]

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound via a robust nucleophilic aromatic substitution reaction. The detailed protocol, characterization data, and mechanistic visualizations are intended to support researchers in the successful preparation and application of this versatile chemical intermediate.

References

Application Notes and Protocols for the Synthesis of Azo Dyes Utilizing 2-Chloro-4-(diethylamino)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). Their extensive applications span various industries, including textiles, printing, and pharmaceuticals, owing to their straightforward synthesis, diverse color palette, and good stability. The color of azo dyes is determined by the extended conjugated systems of the aromatic rings connected by the azo bridge. Substituents on these aromatic rings play a crucial role in modulating the electronic properties and, consequently, the absorption spectrum of the dye.

2-Chloro-4-(diethylamino)benzaldehyde is a valuable synthetic intermediate. The diethylamino group is a strong electron-donating group, which can extend the conjugation and act as a powerful auxochrome, typically inducing a bathochromic (red) shift in the absorption maximum of a dye molecule. The ortho-chloro substituent, being electron-withdrawing and sterically hindering, can influence the planarity of the molecule and its lightfastness properties.

While not a direct precursor for the diazotization step in traditional azo dye synthesis, this compound can be incorporated into the final dye structure through multi-step synthetic pathways. A common and effective strategy involves its initial conversion into a more complex coupling component, for example, through a Schiff base formation or a Knoevenagel condensation. This application note details a protocol for the synthesis of an azo dye incorporating this compound via a Schiff base intermediate.

Proposed Synthetic Pathway

The synthesis of the target azo dye is proposed as a two-step process:

  • Step 1: Synthesis of a Schiff Base Coupling Component. this compound is reacted with an aromatic amine that also contains a hydroxyl group, such as 4-aminophenol. The aldehyde and the amine undergo a condensation reaction to form a Schiff base (imine). The phenolic hydroxyl group in this intermediate will serve as the active site for the subsequent azo coupling reaction.

  • Step 2: Diazotization and Azo Coupling. A primary aromatic amine, for instance, 4-chloroaniline, is diazotized using sodium nitrite in an acidic medium at low temperatures. The resulting diazonium salt is then coupled with the Schiff base synthesized in the first step to yield the final azo dye.

cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Diazotization & Azo Coupling A This compound C Schiff Base Intermediate (Coupling Component) A->C Ethanol, Acetic Acid (cat.) Reflux B 4-Aminophenol B->C G Final Azo Dye C->G NaOH, 0-5 °C (Azo Coupling) D 4-Chloroaniline F Diazonium Salt D->F Diazotization E NaNO2, HCl 0-5 °C E->F F->G

Caption: Synthetic workflow for the azo dye.

Experimental Protocols

Materials and Equipment
  • This compound

  • 4-Aminophenol

  • 4-Chloroaniline

  • Sodium Nitrite (NaNO₂)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl, concentrated)

  • Ethanol

  • Glacial Acetic Acid

  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Condenser

  • Beakers and Erlenmeyer flasks

  • Ice bath

  • Buchner funnel and vacuum filtration apparatus

  • pH paper

  • Thin Layer Chromatography (TLC) plates (silica gel)

Protocol 1: Synthesis of Schiff Base Intermediate (4-(((2-chloro-4-(diethylamino)phenyl)methylene)amino)phenol)
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2.12 g (0.01 mol) of this compound in 50 mL of ethanol.

  • Addition of Amine: To this solution, add 1.09 g (0.01 mol) of 4-aminophenol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress using TLC (e.g., with a 7:3 mixture of hexane:ethyl acetate as the eluent).

  • Isolation: After completion of the reaction (as indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature. The product may precipitate upon cooling. If not, slowly add cold water to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.

  • Drying: Dry the purified Schiff base intermediate in a vacuum oven at 50-60 °C.

Protocol 2: Synthesis of the Final Azo Dye
  • Diazotization of 4-Chloroaniline:

    • In a 100 mL beaker, dissolve 1.28 g (0.01 mol) of 4-chloroaniline in a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of water.

    • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

    • In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold water.

    • Add the sodium nitrite solution dropwise to the cold 4-chloroaniline solution over 10-15 minutes, ensuring the temperature does not rise above 5 °C. Stir for an additional 15 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Azo Coupling:

    • In a 250 mL beaker, dissolve 3.05 g (0.01 mol) of the Schiff base intermediate prepared in Protocol 1 in 50 mL of 10% aqueous sodium hydroxide solution.

    • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

    • Slowly add the freshly prepared, cold diazonium salt solution to the cold Schiff base solution with continuous, efficient stirring. Maintain the temperature below 5 °C throughout the addition.

    • A colored precipitate of the azo dye should form immediately.

    • Continue stirring the reaction mixture in the ice bath for another 30 minutes after the addition is complete to ensure the coupling reaction goes to completion.

  • Isolation and Purification:

    • Collect the crude azo dye by vacuum filtration.

    • Wash the filter cake with a generous amount of cold water until the filtrate is neutral to pH paper.

    • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified azo dye.

  • Drying: Dry the final product in a vacuum oven at 60-70 °C.

Data Presentation

PropertyRepresentative Value RangeNotes
λmax (in Ethanol) 450 - 550 nmThe exact value will depend on the overall conjugation of the final molecule. The strong electron-donating diethylamino group is expected to push the absorption into the visible range, yielding a colored dye.
Molar Absorptivity (ε) 20,000 - 40,000 L mol⁻¹cm⁻¹High molar absorptivity is characteristic of azo dyes and indicates a strong color intensity.
Light Fastness (1-8) 4 - 6The presence of the chloro group can sometimes improve light fastness. This is a measure of the dye's resistance to fading upon exposure to light.
Wash Fastness (1-5) 3 - 4This property depends on the substantivity of the dye for a particular fabric and its solubility in water.

Visualization of Chemical Structures

Caption: Key chemical structures in the synthesis.

Application Notes and Protocols: 2-Chloro-4-(diethylamino)benzaldehyde Derivatives as Aldehyde Dehydrogenase (ALDH) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)+-dependent enzymes critical for the oxidation of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1][2] The human ALDH superfamily comprises 19 isozymes with diverse physiological roles, including retinoic acid biosynthesis, detoxification of lipid peroxidation-derived aldehydes, and metabolism of chemotherapeutic agents.[2] Notably, elevated ALDH activity is a hallmark of cancer stem cells (CSCs) across various tumor types, contributing to therapy resistance and poor patient prognosis.[3][4] This has positioned ALDH enzymes as promising therapeutic targets in oncology.

4-(Diethylamino)benzaldehyde (DEAB) is a well-established pan-inhibitor of ALDH isoforms and is commonly used as a control in the Aldefluor assay to identify ALDH-positive cell populations.[4] However, the development of more potent and isoform-selective inhibitors is crucial for therapeutic applications. This document focuses on 2-Chloro-4-(diethylamino)benzaldehyde and its derivatives as a promising class of ALDH inhibitors, providing quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Data Presentation: ALDH Inhibition by DEAB Analogues

While specific quantitative data for this compound is not extensively available in the public domain, a recent study on a series of 40 DEAB analogues provides valuable insights into their structure-activity relationships and inhibitory potency against various ALDH isoforms.[5] The following tables summarize the inhibitory concentrations (IC50) and inhibition constants (Ki) for selected potent analogues against ALDH1A3 and ALDH3A1.[6]

Table 1: Inhibitory Activity of DEAB Analogues against ALDH1A3 [6]

Compound IDR Group ModificationIC50 (µM)Ki (µM)Inhibition Type
14 m-bromo, N-dipropyl0.630.46 ± 0.15Competitive
15 m-chloro, N-isobutyl0.89< 1Competitive
16 m-fluoro, N-isobutyl0.95< 1Competitive
34 m-nitro, N-diethyl0.27--

Table 2: Inhibitory Activity of DEAB Analogues against ALDH3A1 [6]

Compound IDR Group ModificationIC50 (µM)
18 m-chloro, p-dipropylamino1.61
19 m-bromo, p-dipropylamino1.29
DEAB -5.67

Table 3: Cytotoxicity of DEAB Analogues in Prostate Cancer Cell Lines [5]

Compound IDPC3 (IC50, µM)DU145 (IC50, µM)LNCaP (IC50, µM)
14 > 200100-20010-50
18 > 200> 20050-100
DEAB > 200> 200> 200

Key Signaling Pathways

ALDH enzymes are implicated in several critical signaling pathways that regulate cell proliferation, differentiation, and survival. Inhibition of ALDH can modulate these pathways, offering a therapeutic window for intervention.

Retinoic_Acid_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol (Vitamin A) Retinal Retinal Retinol->Retinal ADH/RDH Retinoic_Acid Retinoic Acid (RA) Retinal->Retinoic_Acid ALDH (e.g., ALDH1A1, 1A2, 1A3) RAR_RXR RAR/RXR Complex Retinoic_Acid->RAR_RXR Gene_Expression Target Gene Expression RAR_RXR->Gene_Expression Binds to RAREs Nucleus Nucleus Inhibitor This compound Derivatives Inhibitor->Retinal Inhibit

Retinoic Acid Synthesis Pathway and Point of Inhibition.

Wnt_Beta_Catenin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK3β Dishevelled->GSK3B Inhibits Beta_Catenin β-catenin GSK3B->Beta_Catenin Promotes Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Accumulates and Translocates ALDH1A1_Gene ALDH1A1 Gene TCF_LEF->ALDH1A1_Gene Activates Transcription ALDH1A1_Protein ALDH1A1 Protein ALDH1A1_Gene->ALDH1A1_Protein Translation Inhibitor This compound Derivatives Inhibitor->ALDH1A1_Protein Inhibit Activity

WNT/β-catenin Signaling Pathway and ALDH1A1 Regulation.

ALDH_HIF_VEGF_Pathway ALDH1A1 ALDH1A1 Retinoic_Acid Retinoic Acid ALDH1A1->Retinoic_Acid Produces HIF1A HIF-1α Retinoic_Acid->HIF1A Upregulates VEGF VEGF HIF1A->VEGF Promotes Expression Angiogenesis Angiogenesis VEGF->Angiogenesis Induces Inhibitor This compound Derivatives Inhibitor->ALDH1A1 Inhibit

ALDH1A1/HIF-1α/VEGF Signaling Pathway in Angiogenesis.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines or experimental conditions.

Protocol 1: In Vitro ALDH Enzyme Activity Assay (Spectrophotometric)

This protocol measures the enzymatic activity of purified ALDH by monitoring the reduction of NAD+ to NADH at 340 nm.

Materials:

  • Purified recombinant ALDH isozyme (e.g., ALDH1A1, ALDH1A3)

  • Assay Buffer: 50 mM sodium pyrophosphate, pH 8.5

  • NAD+ solution: 10 mM in Assay Buffer

  • Substrate solution: 10 mM acetaldehyde in Assay Buffer

  • Inhibitor stock solution: 10 mM this compound derivative in DMSO

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reaction Mix: For each reaction, prepare a master mix containing Assay Buffer, NAD+ solution, and ALDH enzyme. The final concentrations in a 200 µL reaction volume should be approximately 2.5 mM NAD+ and an appropriate concentration of ALDH enzyme (to be determined empirically).

  • Inhibitor Preparation: Prepare serial dilutions of the this compound derivative in Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup:

    • To the wells of the 96-well plate, add 180 µL of the Reaction Mix.

    • Add 10 µL of the diluted inhibitor or vehicle control (Assay Buffer with the same percentage of DMSO).

    • Incubate at room temperature for 5 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of the substrate solution to each well to initiate the reaction.

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Spectrophotometric_Assay_Workflow start Start prep_reagents Prepare Reaction Mix (Buffer, NAD+, ALDH) start->prep_reagents plate_setup Add Reaction Mix and Inhibitor to 96-well Plate prep_reagents->plate_setup prep_inhibitor Prepare Serial Dilutions of Inhibitor prep_inhibitor->plate_setup incubate Incubate for 5 minutes plate_setup->incubate add_substrate Add Substrate to Initiate Reaction incubate->add_substrate read_absorbance Measure Absorbance at 340 nm (Kinetic Read) add_substrate->read_absorbance analyze_data Calculate V0 and IC50 read_absorbance->analyze_data end End analyze_data->end

Workflow for Spectrophotometric ALDH Activity Assay.
Protocol 2: Cellular ALDH Activity Assay (Aldefluor™ Assay)

The Aldefluor™ assay identifies and quantifies the population of cells with high ALDH activity using a fluorescent substrate.

Materials:

  • Aldefluor™ Kit (containing ALDEFLUOR™ Reagent, DEAB Reagent, and Assay Buffer)

  • Single-cell suspension of the cells of interest

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in Aldefluor™ Assay Buffer.[7]

  • Prepare "Test" and "Control" Tubes:

    • For each sample, label one "Test" tube and one "Control" tube.

    • Add 1 mL of the cell suspension to the "Test" tube.

  • Prepare Control Sample:

    • Immediately transfer 0.5 mL of the cell suspension from the "Test" tube to the "Control" tube.

    • Add 5 µL of DEAB reagent (a specific ALDH inhibitor) to the "Control" tube and mix gently. This serves as the negative control for background fluorescence.[7]

  • Stain with Aldefluor™ Reagent:

    • Add 5 µL of the activated Aldefluor™ Reagent to the "Test" tube and mix gently.[7]

  • Incubation: Incubate both the "Test" and "Control" tubes for 30-60 minutes at 37°C, protected from light.[8] The optimal incubation time may vary depending on the cell type.

  • Cell Pelleting and Resuspension: After incubation, centrifuge the tubes at 250 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 0.5 mL of fresh Aldefluor™ Assay Buffer.[8]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use the "Control" sample to set the gate for the ALDH-positive population.

    • The "Test" sample will show a population of cells with high fluorescence, representing the ALDH-positive cells.

    • To test the inhibitory effect of this compound derivatives, pre-incubate the cells with the compound for a specified time before adding the Aldefluor™ reagent.

Aldefluor_Assay_Workflow start Start prep_cells Prepare Single-Cell Suspension (1x10^6 cells/mL) start->prep_cells label_tubes Label 'Test' and 'Control' Tubes prep_cells->label_tubes add_cells_test Add 1 mL Cell Suspension to 'Test' Tube label_tubes->add_cells_test transfer_cells_control Transfer 0.5 mL from 'Test' to 'Control' Tube add_cells_test->transfer_cells_control add_aldefluor Add Aldefluor Reagent to 'Test' Tube add_cells_test->add_aldefluor add_deab Add DEAB to 'Control' Tube transfer_cells_control->add_deab incubate Incubate both tubes at 37°C add_deab->incubate add_aldefluor->incubate centrifuge_resuspend Centrifuge and Resuspend Cells incubate->centrifuge_resuspend analyze_flow Analyze by Flow Cytometry centrifuge_resuspend->analyze_flow end End analyze_flow->end

Workflow for the Aldefluor™ Cellular ALDH Activity Assay.
Protocol 3: In Vivo Assessment of ALDH Inhibitors

This protocol provides a general framework for evaluating the efficacy of this compound derivatives in a preclinical tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Cancer cell line with high ALDH activity

  • This compound derivative formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³). Monitor tumor growth by measuring with calipers every 2-3 days.

  • Treatment Groups: Randomize the mice into treatment and control groups (n=8-10 mice per group):

    • Group 1: Vehicle control

    • Group 2: this compound derivative at a determined dose and schedule (e.g., daily intraperitoneal injection).

  • Treatment and Monitoring: Administer the treatment as per the defined schedule. Continue to monitor tumor growth and the general health of the mice (body weight, behavior) throughout the study.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size or at a specified time point.

  • Data Collection and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor volume and weight.

    • Tumor tissue can be used for further analysis, such as immunohistochemistry for ALDH expression, proliferation markers (e.g., Ki-67), and angiogenesis markers (e.g., CD31).

    • Compare the tumor growth between the treatment and control groups to assess the in vivo efficacy of the inhibitor.

In_Vivo_Study_Workflow start Start implant_cells Implant Cancer Cells into Mice start->implant_cells monitor_growth Monitor Tumor Growth implant_cells->monitor_growth randomize Randomize Mice into Treatment and Control Groups monitor_growth->randomize treat Administer Inhibitor or Vehicle randomize->treat continue_monitoring Continue Monitoring Tumor Growth and Mouse Health treat->continue_monitoring endpoint Reach Study Endpoint continue_monitoring->endpoint collect_data Euthanize, Excise Tumors, and Collect Data endpoint->collect_data analyze_data Analyze Tumor Volume, Weight, and Biomarkers collect_data->analyze_data end End analyze_data->end

General Workflow for an In Vivo Efficacy Study.

Conclusion

This compound derivatives represent a promising class of ALDH inhibitors with the potential for improved potency and isoform selectivity compared to the parent compound, DEAB. The data and protocols provided in this document offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of these compounds. Further investigation into the specific activity of this compound and the optimization of its derivatives could lead to the development of novel anti-cancer therapies targeting ALDH-positive cancer stem cells.

References

Reduction of 2-Chloro-4-(diethylamino)benzaldehyde: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Application Note: Selective Reduction of the Aldehyde Group in 2-Chloro-4-(diethylamino)benzaldehyde to Synthesize (2-Chloro-4-(diethylamino)phenyl)methanol, a Key Intermediate for Pharmaceutical and Imaging Agent Development

The selective reduction of the aldehyde functionality in this compound is a critical transformation in medicinal chemistry, yielding (2-Chloro-4-(diethylamino)phenyl)methanol. This product serves as a valuable intermediate in the synthesis of a variety of bioactive molecules and imaging agents. The presence of the chloro and diethylamino groups on the aromatic ring necessitates a careful selection of reducing agents to ensure high chemoselectivity and avoid unwanted side reactions.

This document provides detailed protocols for three common and effective methods for this reduction: Sodium Borohydride (NaBH₄) reduction, Lithium Aluminum Hydride (LiAlH₄) reduction, and catalytic hydrogenation. Each method offers distinct advantages in terms of reactivity, selectivity, and operational simplicity.

Data Presentation: Comparison of Reduction Methodologies

The following table summarizes the typical quantitative data associated with each reduction method for the conversion of this compound to (2-Chloro-4-(diethylamino)phenyl)methanol.

Reduction MethodReducing AgentTypical Solvent(s)Reaction Temperature (°C)Typical Reaction Time (hours)Typical Yield (%)Purity (%)Key Considerations
Method 1 Sodium Borohydride (NaBH₄)Methanol, Ethanol0 - 251 - 490 - 98>95Mild conditions, high chemoselectivity for aldehydes.[1]
Method 2 Lithium Aluminum Hydride (LiAlH₄)Anhydrous Diethyl Ether, THF0 - 351 - 385 - 95>95Highly reactive, requires stringent anhydrous conditions.[2]
Method 3 Catalytic HydrogenationEthanol, Methanol25 - 502 - 892 - 99>98Requires specialized hydrogenation equipment.

Experimental Protocols

Method 1: Reduction with Sodium Borohydride (NaBH₄)

This protocol describes the reduction of this compound using the mild and selective reducing agent, sodium borohydride.

Materials:

  • This compound

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Deionized Water

  • Diethyl Ether

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 g of this compound in 100 mL of methanol.

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Slowly add 1.5 g of sodium borohydride to the cooled solution in small portions over 15-20 minutes.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully add 50 mL of deionized water to quench the reaction.

  • Remove the methanol from the mixture using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (2-Chloro-4-(diethylamino)phenyl)methanol as a solid.

Method 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol outlines the reduction using the powerful reducing agent, lithium aluminum hydride, which requires strict anhydrous conditions.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether

  • Deionized Water

  • 15% Sodium Hydroxide Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Three-neck round-bottom flask with a reflux condenser and dropping funnel

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Ice bath

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, add 2.0 g of LiAlH₄ to 50 mL of anhydrous diethyl ether in the flask and stir to form a suspension.

  • Dissolve 10.0 g of this compound in 50 mL of anhydrous diethyl ether in the dropping funnel.

  • Cool the LiAlH₄ suspension to 0 °C using an ice bath.

  • Add the solution of the aldehyde dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction by TLC.

  • Upon completion, cool the flask again to 0 °C and cautiously quench the reaction by the sequential dropwise addition of 2 mL of water, 2 mL of 15% aqueous NaOH, and then 6 mL of water.

  • Stir the resulting granular precipitate for 30 minutes.

  • Filter the solid and wash it thoroughly with diethyl ether.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain (2-Chloro-4-(diethylamino)phenyl)methanol.

Method 3: Catalytic Hydrogenation

This protocol describes the reduction of the aldehyde using hydrogen gas in the presence of a palladium catalyst.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen Gas Source

  • Parr Hydrogenation Apparatus or similar

  • Filter agent (e.g., Celite)

Procedure:

  • Place 10.0 g of this compound and 0.5 g of 10% Pd/C into a suitable pressure vessel for hydrogenation.

  • Add 100 mL of ethanol to the vessel.

  • Seal the vessel and purge the system with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours, monitoring the hydrogen uptake.

  • Once the hydrogen uptake ceases, stop the reaction and carefully vent the excess hydrogen.

  • Purge the vessel with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to yield (2-Chloro-4-(diethylamino)phenyl)methanol.

Visualizations

The following diagrams illustrate the chemical transformation and a potential application workflow for the synthesized alcohol.

Reduction_Reaction substrate This compound (C11H14ClNO) product (2-Chloro-4-(diethylamino)phenyl)methanol (C11H16ClNO) substrate->product Reduction reagent Reducing Agent (e.g., NaBH4, LiAlH4, H2/Pd-C) reagent->substrate PET_Agent_Workflow cluster_synthesis Synthesis of Precursor cluster_radiolabeling Radiolabeling and Application start This compound reduction Reduction to (2-Chloro-4-(diethylamino)phenyl)methanol start->reduction modification Further Chemical Modifications reduction->modification precursor Final Precursor for Radiolabeling modification->precursor radiolabeling Radiolabeling with Positron Emitter (e.g., 18F) precursor->radiolabeling Introduction of Radioisotope purification Purification and Quality Control radiolabeling->purification imaging PET Imaging in Preclinical/Clinical Studies purification->imaging

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-(diethylamino)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2-Chloro-4-(diethylamino)benzaldehyde, primarily via the Vilsmeier-Haack reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic compound, in this case, N,N-diethyl-3-chloroaniline, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from a formamide, such as N,N-dimethylformamide (DMF), and a phosphorus halide, most commonly phosphorus oxychloride (POCl₃)[1][2].

Q2: What is the Vilsmeier reagent and how is it formed?

A2: The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction. It is generated from the reaction of a substituted amide, like DMF, with phosphorus oxychloride. The resulting electrophilic species then attacks the electron-rich aromatic ring of the N,N-diethyl-3-chloroaniline[2][3].

Q3: What is the expected regioselectivity of the Vilsmeier-Haack reaction on N,N-diethyl-3-chloroaniline?

A3: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The diethylamino group is a strong activating group and an ortho-, para-director. The chloro group is a deactivating group but is also an ortho-, para-director. The powerful activating effect of the diethylamino group will dominate the directing effects. Therefore, the formylation is expected to occur at the positions ortho and para to the diethylamino group. Due to steric hindrance from the diethylamino group and the chloro group, the major product will be the result of substitution at the less sterically hindered para position, yielding this compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive Vilsmeier reagent due to moisture.Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Insufficient activation of the aromatic ring.The Vilsmeier-Haack reaction works best with electron-rich aromatic compounds. N,N-diethyl-3-chloroaniline should be sufficiently activated. Ensure the starting material is pure.
Incorrect stoichiometry of reagents.Use a slight excess of the Vilsmeier reagent (DMF/POCl₃) relative to the N,N-diethyl-3-chloroaniline. A common molar ratio is 1:1.1-1.5 for the aniline to the Vilsmeier reagent components.
Formation of a Greenish-Blue Discoloration Localized overheating during the neutralization of the reaction mixture.During the workup, add the neutralizing agent (e.g., saturated sodium acetate solution) slowly and with vigorous stirring while cooling the mixture in an ice bath to maintain a temperature below 20°C. This prevents the formation of colored byproducts[1].
Presence of Unreacted Starting Material Incomplete reaction.Increase the reaction time or temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction of N,N-dimethylaniline is typically heated on a steam bath for 2 hours[1].
Formation of Multiple Products (Isomers) Competing ortho-substitution.While para-substitution is favored, some ortho-substitution can occur. Optimize the reaction temperature; lower temperatures may improve regioselectivity. Purification by column chromatography may be necessary to separate isomers.
Product is an Oil or Difficult to Crystallize Presence of impurities.Purify the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common method. Alternatively, for aldehydes, a sodium bisulfite wash can be used to form a water-soluble adduct, which can then be separated from non-aldehyde impurities. The aldehyde can be regenerated by treatment with a base[4].

Potential Side Reactions

Side Reaction Description Mitigation Strategies
Di-formylation Introduction of a second formyl group onto the aromatic ring.Use a controlled stoichiometry of the Vilsmeier reagent (close to 1:1). Lowering the reaction temperature can also help to reduce the likelihood of a second formylation.
N-Dealkylation Removal of one or both ethyl groups from the diethylamino substituent.This is a known side reaction for N,N-dialkylanilines under certain oxidative conditions. While less common in Vilsmeier-Haack reactions, it can be minimized by maintaining moderate reaction temperatures and avoiding prolonged reaction times.
Hydrolysis of the Chloroiminium Intermediate Premature hydrolysis of the intermediate before the desired product is formed.Ensure anhydrous reaction conditions until the workup step.
Formation of Colored Byproducts As mentioned in the troubleshooting guide, localized high pH and temperature during workup can lead to the formation of intensely colored impurities, likely dye-like molecules derived from the product or intermediates[1].Careful control of temperature and pH during the neutralization step is crucial. Add the neutralizing agent slowly to a well-stirred, cooled reaction mixture[1].

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction (Adapted from a similar procedure for p-dimethylaminobenzaldehyde[1])

Materials:

  • N,N-diethyl-3-chloroaniline

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Saturated aqueous sodium acetate solution

  • Crushed ice

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • Formation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube, place anhydrous DMF (1.1 to 1.5 molar equivalents to the aniline). Cool the flask in an ice bath. Slowly add phosphorus oxychloride (1.1 to 1.5 molar equivalents) dropwise with stirring. An exothermic reaction will occur.

  • Addition of the Aniline: Once the addition of POCl₃ is complete and the initial exotherm has subsided, add N,N-diethyl-3-chloroaniline (1 molar equivalent) dropwise to the stirred mixture.

  • Reaction: After the addition is complete, heat the reaction mixture on a steam bath with continued stirring for 2-3 hours. The progress of the reaction should be monitored by TLC.

  • Workup and Neutralization: Cool the reaction mixture and pour it slowly onto a large amount of crushed ice in a beaker with vigorous stirring. Neutralize the acidic solution to a pH of 6-8 by the slow, dropwise addition of a saturated aqueous sodium acetate solution. It is critical to maintain the temperature below 20°C during neutralization by adding more ice if necessary to avoid the formation of colored impurities[1].

  • Isolation of the Crude Product: The product should precipitate as a solid. Allow the mixture to stand in a refrigerator overnight to complete precipitation. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as aqueous ethanol.

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Workup and Purification DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Aniline N,N-diethyl-3-chloroaniline Aniline->ReactionMix Quench Quench on Ice ReactionMix->Quench Neutralize Neutralize with Sodium Acetate Quench->Neutralize Filter Filter and Wash Neutralize->Filter Recrystallize Recrystallize Filter->Recrystallize Product Pure Product Recrystallize->Product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Troubleshooting Logic for Low Product Yield

troubleshooting_low_yield Start Low or No Product Yield CheckMoisture Check for Moisture in Reagents/Glassware? Start->CheckMoisture CheckStoichiometry Verify Stoichiometry? CheckMoisture->CheckStoichiometry No SolutionMoisture Dry Glassware and Use Anhydrous Reagents CheckMoisture->SolutionMoisture Yes CheckReactionConditions Check Reaction Time/ Temperature? CheckStoichiometry->CheckReactionConditions Correct SolutionStoichiometry Adjust Reagent Ratios (slight excess of Vilsmeier reagent) CheckStoichiometry->SolutionStoichiometry Incorrect SolutionConditions Increase Reaction Time/ Temperature and Monitor by TLC CheckReactionConditions->SolutionConditions Incomplete Reaction

Caption: A decision tree for troubleshooting low product yield in the synthesis.

References

Technical Support Center: Purification of 2-Chloro-4-(diethylamino)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Chloro-4-(diethylamino)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography.[1] The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. For removal of gross impurities and obtaining a moderately pure product, recrystallization is often sufficient. For achieving high purity (>95%), column chromatography is typically recommended.[1]

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can arise from starting materials, side reactions, or degradation. Potential impurities include:

  • Unreacted starting materials: Such as 2-chloro-4-nitrobenzaldehyde or 2-chloro-4-aminobenzaldehyde, depending on the synthetic route.[1]

  • Isomers: Positional isomers formed during synthesis.

  • Oxidation products: The aldehyde group can be oxidized to the corresponding carboxylic acid, especially if exposed to air for extended periods.

  • Byproducts from side reactions: Depending on the specific synthetic pathway used.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your sample can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining purity and quantifying impurities.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample and monitor the progress of purification.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and identify impurities.[1]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[1]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing. The solvent is too nonpolar, or the solution is supersaturated. The cooling rate is too fast.Add a small amount of a more polar co-solvent. Re-heat the solution to dissolve the oil and allow it to cool down more slowly. Seeding with a pure crystal can also induce crystallization.
Low recovery of the purified compound. The chosen solvent is too good at dissolving the compound, even at low temperatures. Too much solvent was used. The compound was filtered before crystallization was complete.Choose a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration.
Crystals are colored. Colored impurities are trapped within the crystal lattice.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may also adsorb some of the desired product, potentially reducing yield.
Purity does not improve significantly after recrystallization. The impurities have similar solubility properties to the desired compound in the chosen solvent.Select a different recrystallization solvent or solvent system. If impurities persist, column chromatography may be necessary.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the desired compound from impurities (overlapping bands). The polarity of the mobile phase (eluent) is too high or too low. The stationary phase is not appropriate. The column is overloaded with the sample.Optimize the mobile phase polarity using TLC. A common starting point for substituted benzaldehydes is a mixture of hexane and ethyl acetate. Use a different stationary phase (e.g., alumina instead of silica gel). Reduce the amount of crude material loaded onto the column.
The compound is not eluting from the column. The mobile phase is not polar enough. The compound is strongly interacting with the stationary phase.Gradually increase the polarity of the mobile phase. For basic compounds like this, adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can help reduce tailing and improve elution from silica gel.
Streaking or "tailing" of the compound band on the column. The compound is interacting too strongly with the stationary phase. The sample is not fully soluble in the mobile phase.Add a small percentage of a more polar solvent or a modifier like triethylamine to the eluent. Ensure the crude sample is fully dissolved in a minimum amount of the mobile phase before loading it onto the column.
Cracks appear in the stationary phase bed. The column was not packed properly. The solvent level was allowed to drop below the top of the stationary phase.Ensure the column is packed uniformly without any air bubbles. Always maintain the solvent level above the stationary phase bed.

Quantitative Data Summary

Property Value Source/Notes
Molecular Formula C₁₁H₁₄ClNO[1]
Molecular Weight 211.69 g/mol [1]
Melting Point Not specified, but a sharp range indicates purity.For the analogous 4-(diethylamino)benzaldehyde, the melting point is 37-41°C.
Solubility Soluble in organic solvents like ethanol and acetone; limited solubility in water.Based on the properties of the analogous 2-chloro-4-(dimethylamino)benzaldehyde.[2]
Typical Purity (Post-Purification) >95%This is a general target for synthetic intermediates.[1]

Experimental Protocols

Protocol 1: Recrystallization

Objective: To purify crude this compound by removing insoluble impurities and some soluble byproducts.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the crude product completely. Stir and gently heat the mixture to facilitate dissolution.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Hot filter the solution to remove any insoluble impurities (and charcoal if used).

  • Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point).

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature. Crystals should start to form.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography

Objective: To achieve high purity of this compound by separating it from closely related impurities.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the column: Pack a chromatography column with silica gel as a slurry in hexane.

  • Prepare the sample: Dissolve the crude this compound in a minimal amount of the mobile phase (e.g., 10% ethyl acetate in hexane).

  • Load the sample: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elute the column: Begin eluting the column with a low polarity mobile phase (e.g., 5-10% ethyl acetate in hexane).

  • Monitor the separation: Monitor the separation by collecting fractions and analyzing them by TLC.

  • Increase polarity (if necessary): If the compound is eluting too slowly, gradually increase the polarity of the mobile phase (e.g., to 15-20% ethyl acetate in hexane).

  • Combine fractions: Combine the pure fractions containing the desired compound.

  • Remove solvent: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Troubleshooting_Workflow start Start: Crude This compound assess_purity Assess Purity (TLC/HPLC) start->assess_purity is_pure Purity > 95%? assess_purity->is_pure recrystallization Recrystallization is_pure->recrystallization No end_pure Pure Product is_pure->end_pure Yes check_recryst_purity Assess Purity recrystallization->check_recryst_purity recryst_ok Purity > 95%? check_recryst_purity->recryst_ok column_chrom Column Chromatography recryst_ok->column_chrom No recryst_ok->end_pure Yes check_col_purity Assess Purity column_chrom->check_col_purity col_ok Purity > 95%? check_col_purity->col_ok col_ok->end_pure Yes end_impure Further Purification/ Re-evaluation Needed col_ok->end_impure No

Caption: A workflow for selecting a purification strategy.

Recrystallization_Troubleshooting start Recrystallization Attempt oiling_out Compound Oils Out? start->oiling_out low_recovery Low Recovery? oiling_out->low_recovery No solve_oiling Add more polar co-solvent, cool slowly, seed oiling_out->solve_oiling Yes colored_crystals Crystals Colored? low_recovery->colored_crystals No solve_recovery Use less solvent, ensure complete cooling low_recovery->solve_recovery Yes successful_cryst Successful Crystallization colored_crystals->successful_cryst No solve_color Use activated charcoal colored_crystals->solve_color Yes solve_oiling->start Retry solve_recovery->start Retry solve_color->start Retry

Caption: Troubleshooting common recrystallization issues.

References

Optimizing pH conditions for Schiff base synthesis with 2-Chloro-4-(diethylamino)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Schiff base synthesis, with a specific focus on reactions involving 2-Chloro-4-(diethylamino)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for Schiff base synthesis with this compound?

The optimal pH for Schiff base formation is a critical parameter that balances the need for acid catalysis with the requirement of a nucleophilic amine. For the synthesis of a Schiff base from this compound, a mildly acidic pH range of 4 to 6 is generally recommended.

The reaction mechanism involves two key steps: the initial nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate, and the subsequent acid-catalyzed dehydration of this intermediate to form the imine (Schiff base).

  • At low pH (below 4): The amine reactant becomes protonated, which significantly reduces its nucleophilicity. This slows down or even prevents the initial addition step, leading to low or no product formation.

  • At neutral or high pH (above 6): The dehydration of the carbinolamine intermediate is slow because it requires protonation of the hydroxyl group to be a good leaving group (water). While base catalysis for this step is possible, it is generally less efficient.

The presence of the electron-donating diethylamino group at the para position increases the electron density on the carbonyl group, potentially slowing down the initial nucleophilic attack. Conversely, the electron-withdrawing chloro group at the ortho position can slightly increase the electrophilicity of the carbonyl carbon. The mildly acidic conditions provide the necessary protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine to attack, and also facilitates the final dehydration step.

Q2: What are common side reactions to be aware of during the synthesis?

Several side reactions can occur, potentially reducing the yield and purity of the desired Schiff base:

  • Aldol Condensation: Aldehydes, especially under basic conditions, can undergo self-condensation. While this is less common for aromatic aldehydes lacking alpha-hydrogens, it's a possibility to consider if inappropriate pH conditions are used.

  • Polymerization: Aliphatic aldehydes are particularly prone to polymerization, but aromatic aldehydes can also form polymeric byproducts under certain conditions.

  • Hydrolysis of the Schiff Base: The formation of a Schiff base is a reversible reaction.[1] The presence of excess water in the reaction mixture can lead to the hydrolysis of the formed imine back to the starting aldehyde and amine.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress.[2]

  • Procedure: Spot the reaction mixture on a TLC plate alongside the starting materials (this compound and the primary amine).

  • Interpretation: As the reaction proceeds, a new spot corresponding to the Schiff base product should appear, and the spots of the starting materials should diminish. The reaction is considered complete when the limiting reagent spot is no longer visible. An unreacted aldehyde may be visible as a faint spot on the TLC plate.[1][3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield Suboptimal pH: The pH of the reaction mixture is too high or too low.Adjust the pH to a mildly acidic range (pH 4-6) using a catalytic amount of a weak acid like glacial acetic acid.[4] Avoid strong acids that can fully protonate the amine.
Presence of Water: Excess water is driving the equilibrium back towards the reactants.Use a Dean-Stark apparatus to remove water azeotropically during the reaction. Alternatively, add a dehydrating agent like anhydrous sodium sulfate or molecular sieves to the reaction mixture.
Insufficient Reaction Time or Temperature: The reaction has not proceeded to completion.Monitor the reaction by TLC until the starting materials are consumed. If the reaction is sluggish at room temperature, gentle heating (reflux) may be required.
Incomplete Reaction (Starting Material Remains) Equilibrium has been reached: The forward and reverse reactions are occurring at the same rate.As mentioned above, remove water from the reaction to shift the equilibrium towards the product side.
Steric Hindrance: The amine or aldehyde is sterically hindered, slowing down the reaction.Increase the reaction time and/or temperature. Consider using a more effective catalyst.
Product is an Oil or Difficult to Crystallize Impurities are present: Unreacted starting materials or byproducts are preventing crystallization.Purify the crude product using column chromatography.[1]
The Schiff base is inherently an oil at room temperature. If purification is successful and the product is still an oil, this may be its natural state. Characterize the product using spectroscopic methods (NMR, IR, Mass Spec) to confirm its identity and purity.
Multiple Spots on TLC of the Purified Product Product Decomposition: The Schiff base may be unstable on the silica gel of the TLC plate.Use a different stationary phase for TLC (e.g., alumina) or a less acidic mobile phase.
Incomplete Purification: The purification method was not effective in removing all impurities.Re-purify the product, perhaps using a different solvent system for column chromatography or recrystallization. For recrystallization, dissolving the product in a minimal amount of a hot solvent (like ethanol) and then adding a co-solvent in which the product is insoluble (like water) until precipitation occurs can be effective.[1]

Experimental Protocols

General Protocol for Schiff Base Synthesis with this compound

This protocol is a general guideline and may require optimization for specific primary amines.

Materials:

  • This compound

  • Primary amine (e.g., aniline or a substituted aniline)

  • Absolute Ethanol (or another suitable solvent like methanol or toluene)

  • Glacial Acetic Acid (catalyst)

  • Anhydrous Sodium Sulfate (optional, for drying)

  • Dean-Stark apparatus (optional, for water removal)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in absolute ethanol.

  • Add the primary amine (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.

  • If using a Dean-Stark apparatus with toluene as the solvent, reflux the mixture and collect the water in the side arm.

  • Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration, wash it with cold ethanol, and dry it under vacuum.

  • If no precipitate forms, remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethanol/water) or by column chromatography on silica gel.[1][3]

Example Synthesis: Reaction of 2-Chlorobenzaldehyde with 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine

This procedure demonstrates a specific application with a related aldehyde and can be adapted.[2][5]

Procedure:

  • Dissolve 2-chlorobenzaldehyde (10 mmol, 1.41 g) in a minimal volume of absolute ethanol.

  • Add this solution dropwise to a beaker containing a solution of 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine (5 mmol, 1.06 g) in ethanol.

  • Add 2 mL of lemon juice (as a natural acid catalyst) to the reaction mixture while stirring continuously.[2][5]

  • Stir the reaction mixture at room temperature and monitor its progress using TLC.

  • The resulting solid product is collected by filtration, washed with ethanol, and can be recrystallized from dimethyl sulfoxide (DMSO).[2][5]

Mechanism and Logical Relationships

Schiff Base Formation Mechanism

The formation of a Schiff base is a two-step process involving a nucleophilic addition followed by a dehydration reaction. The overall process is reversible.

SchiffBaseMechanism Aldehyde Aldehyde (R-CHO) + Primary Amine (R'-NH2) Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine Nucleophilic Attack ProtonatedCarbinolamine Protonated Carbinolamine Carbinolamine->ProtonatedCarbinolamine + H+ SchiffBase Schiff Base (Imine) + Water ProtonatedCarbinolamine->SchiffBase - H2O, -H+

Caption: Mechanism of Schiff base formation.

pH Optimization Logic

The pH plays a dual role in the reaction, influencing both the nucleophilicity of the amine and the rate of dehydration. This creates an optimal pH window for the reaction.

pHOptimization cluster_pH Effect of pH on Reaction Rate cluster_effects Controlling Factors Low_pH Low pH (<4) Protonated_Amine Amine is Protonated (Non-nucleophilic) Low_pH->Protonated_Amine leads to Optimal_pH Optimal pH (4-6) Acid_Catalysis Acid Catalysis of Dehydration Optimal_pH->Acid_Catalysis enables Nucleophilic_Amine Amine is Nucleophilic Optimal_pH->Nucleophilic_Amine maintains High_pH High pH (>6) High_pH->Nucleophilic_Amine maintains Slow_Dehydration Slow Dehydration High_pH->Slow_Dehydration results in

Caption: Logical relationship of pH and reaction rate.

References

Technical Support Center: Overcoming Poor Solubility of 2-Chloro-4-(diethylamino)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the poor solubility of 2-Chloro-4-(diethylamino)benzaldehyde in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor solubility in some solvents?

A1: The solubility of this compound is dictated by its molecular structure. It possesses a hydrophobic aromatic ring and a chloro-substituent, which limits its solubility in water and other polar solvents.[1] While the diethylamino group adds some polarity, the overall character of the molecule is largely non-polar, favoring dissolution in organic solvents. The strong intermolecular forces in its solid crystalline structure can also contribute to poor solubility as energy is required to break down the crystal lattice.

Q2: What are the generally recommended solvents for this compound?

A2: Based on its structural similarity to other aromatic aldehydes, this compound is expected to be soluble in a range of organic solvents. For a related compound, 2-Chloro-4-(dimethylamino)benzaldehyde, solubility has been noted in ethanol and acetone.[1] Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are also commonly used for similar compounds.[2][3] Chloroform, dichloromethane, and toluene may also be effective.[4]

Q3: My compound is not dissolving even in the recommended solvents. What should I do?

A3: If you are experiencing difficulty dissolving the compound, consider the following:

  • Purity of the solvent: Ensure your solvent is pure and anhydrous, as contaminants can affect solubility.

  • Gentle heating: Cautiously warming the mixture can help overcome the energy barrier for dissolution.[5] Always check the compound's stability at elevated temperatures.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance the rate of dissolution.

  • Co-solvent system: Introducing a second, miscible solvent can significantly alter the polarity of the medium and improve solubility.[3][6]

Q4: Can I heat the mixture to dissolve the compound?

A4: Yes, gentle heating is a common technique to increase the solubility of many organic compounds, as solubility generally increases with temperature.[4] However, it is crucial to consider the thermal stability of this compound and other reactants in your mixture. Excessive heat could lead to degradation or unwanted side reactions. It is recommended to heat the mixture gradually while monitoring for any changes in color or the appearance of precipitates that might indicate decomposition.

Q5: What is a co-solvent system and how can it help?

A5: A co-solvent system involves using a mixture of two or more miscible solvents to dissolve a solute.[3] This technique is particularly effective for compounds that have intermediate polarity. By blending a solvent in which the compound is sparingly soluble with another in which it is more soluble, you can fine-tune the polarity of the solvent medium to match that of the solute, thereby enhancing its solubility.[6] For example, adding a small amount of DMSO or DMF to a less polar solvent like toluene could improve the solubility of this compound.

Q6: What are the risks of using an inappropriate solvent or forcing dissolution at high temperatures?

A6: Using an unsuitable solvent can lead to several issues, including incomplete dissolution, which may result in lower reaction yields and difficulties in product purification. Forcing dissolution by overheating can cause the compound or other reagents to decompose, leading to the formation of impurities and a reduction in the desired product. An inappropriate solvent can also alter the reaction pathway, potentially favoring the formation of undesired side products.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound precipitates out of solution during the reaction. The polarity of the reaction mixture is changing as reactants are consumed and products are formed. The temperature of the reaction has decreased.Consider using a co-solvent system to maintain solubility throughout the reaction.[3] Maintain a constant reaction temperature. If precipitation persists, a different primary solvent may be required.
The reaction is sluggish or incomplete. Poor solubility of the starting material is limiting its availability to react.Improve solubility by gently heating the reaction mixture, using a co-solvent system, or switching to a more suitable solvent.[5][6] Sonication can also be applied to increase the dissolution rate.
I am observing unexpected side products. The solvent may be participating in the reaction. High temperatures used to force dissolution may be causing degradation or alternative reaction pathways.Select an inert solvent that does not react with the starting materials or intermediates. Try to achieve dissolution at a lower temperature, potentially by using a co-solvent system to avoid thermal decomposition.

Solubility Data

Solvent Formula Relative Polarity General Solubility Trend for Aromatic Aldehydes
Hexane C₆H₁₄0.009Generally low
Toluene C₇H₈0.099Moderate to good[5]
Dichloromethane (DCM) CH₂Cl₂0.309Good[1]
Acetone C₃H₆O0.355Good[1]
Ethyl Acetate C₄H₈O₂0.228Moderate to good[4]
Ethanol C₂H₆O0.654Moderate[1][4]
Methanol CH₄O0.762Moderate[4]
Dimethylformamide (DMF) C₃H₇NO0.386High[2][4]
Dimethyl Sulfoxide (DMSO) C₂H₆OS0.444High[3]
Water H₂O1.000Very low[1]

Relative polarity values are from various sources.[7]

Experimental Protocols

Protocol 1: General Solvent Screening for Solubility

Objective: To identify a suitable solvent for this compound for a specific reaction.

Materials:

  • This compound

  • A selection of candidate solvents (e.g., toluene, DCM, DMF, ethanol)

  • Small vials or test tubes

  • Vortex mixer

  • Hot plate with stirring capabilities

Procedure:

  • Accurately weigh a small amount of this compound (e.g., 10 mg) into several vials.

  • To each vial, add a measured volume of a different candidate solvent (e.g., 1 mL).

  • Vortex each vial vigorously for 1-2 minutes at room temperature.

  • Visually inspect each vial for undissolved solid.

  • If the compound is not fully dissolved, gently warm the vials on a hot plate with stirring. Increase the temperature in small increments (e.g., 10 °C) and hold for several minutes at each step, observing for dissolution.

  • Record the solvent in which the compound dissolves completely and the temperature at which dissolution occurs.

  • Allow the solutions to cool to room temperature to check for precipitation. The ideal solvent will keep the compound dissolved at the intended reaction temperature.

Protocol 2: Utilizing a Co-Solvent System

Objective: To improve the solubility of this compound in a primary solvent using a co-solvent.

Materials:

  • This compound

  • Primary solvent (in which solubility is poor)

  • Co-solvent (in which solubility is high, e.g., DMF or DMSO)

  • Reaction vessel

Procedure:

  • Add the this compound and the primary solvent to the reaction vessel.

  • Begin stirring the mixture.

  • Slowly add the co-solvent dropwise to the suspension.

  • Continue adding the co-solvent until the this compound is completely dissolved.

  • Note the volume of the co-solvent required. It is generally best to use the minimum amount of co-solvent necessary to achieve dissolution to avoid significantly altering the reaction conditions.

  • Proceed with the addition of other reagents once a homogeneous solution is obtained.

Visual Guides and Workflows

G cluster_0 Troubleshooting Workflow for Solubility Issues A Start: Compound is poorly soluble B Is gentle heating an option for the reaction? A->B C Heat mixture gradually. Monitor for dissolution and degradation. B->C Yes F Consider a co-solvent system. B->F No D Is the compound now soluble? C->D E Proceed with reaction D->E Yes D->F No G Add a high-solubility co-solvent (e.g., DMF, DMSO) dropwise. F->G H Is the compound now soluble? G->H H->E Yes I Select a different primary solvent. Perform solvent screening. H->I No

Caption: Troubleshooting Workflow for Solubility Issues.

G cluster_1 Experimental Workflow for Solvent Selection A Start: Need to find a suitable solvent B Select a range of candidate solvents (polar, non-polar, aprotic, protic). A->B C Perform small-scale solubility tests at room temperature. B->C D Identify solvents with partial or full solubility. C->D E Test solubility with gentle heating for promising candidates. D->E F Check for precipitation upon cooling. E->F G Select the best solvent that maintains solubility at the target reaction temperature. F->G H If no single solvent is ideal, consider a co-solvent system. F->H G cluster_2 Concept of a Co-Solvent System cluster_A Poor Solubility cluster_B Improved Solubility A Compound C Insoluble Suspension A->C B Primary Solvent B->C D Compound G Homogeneous Solution D->G E Primary Solvent E->G F Co-Solvent (e.g., DMSO) F->G Plus + cluster_B cluster_B Arrow ---> cluster_A cluster_A

References

Technical Support Center: Synthesis of 2-Chloro-4-(diethylamino)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Chloro-4-(diethylamino)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the common synthetic routes for this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via two primary methods: the Vilsmeier-Haack reaction and Nucleophilic Aromatic Substitution (SNAr).

Method 1: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a formylation method that utilizes a Vilsmeier reagent, generated in situ from a formamide (e.g., N,N-dimethylformamide - DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to introduce an aldehyde group onto an electron-rich aromatic ring.[1] The starting material for this synthesis is N,N-diethyl-3-chloroaniline.

Experimental Protocol: Vilsmeier-Haack Reaction

A detailed experimental protocol for the Vilsmeier-Haack formylation of N,N-diethyl-3-chloroaniline is presented below. This protocol is adapted from established procedures for similar aniline derivatives.[2]

ParameterValueNotes
Starting Material N,N-diethyl-3-chloroanilineEnsure high purity of the starting material.
Reagents N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃)Use anhydrous DMF. Old DMF can decompose to dimethylamine, which can interfere with the reaction.
Solvent Excess DMF or an inert solvent like 1,2-dichloroethaneThe reaction can be run neat in DMF.
Molar Ratio N,N-diethyl-3-chloroaniline : POCl₃ : DMF1 : 1.1 : 3 (if DMF is not the solvent)
Temperature 0-5 °C (Vilsmeier reagent formation), then 70-90 °C (reaction)Careful temperature control is crucial for safety and to minimize side reactions. The formation of the Vilsmeier reagent is exothermic.[3]
Reaction Time 2-4 hoursMonitor reaction progress by TLC.
Work-up Quenching with ice-water, followed by neutralization with a base (e.g., NaOH or NaOAc solution) to pH 6-8.[2]The iminium intermediate is hydrolyzed to the aldehyde during work-up.[4]
Purification Column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) or recrystallization.The crude product may contain unreacted starting material and colored impurities.
Typical Yield 60-80%Yield can vary based on reaction scale and purity of reagents.

Troubleshooting Common Issues in Vilsmeier-Haack Reaction

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield - Inactive Vilsmeier reagent due to moist reagents. - Decomposed DMF. - Insufficiently electron-rich substrate. - Reaction temperature too low.- Use anhydrous DMF and freshly distilled POCl₃. - Check the odor of DMF; a fishy smell indicates decomposition. Use a fresh bottle. - The diethylamino group should be sufficiently activating. - Ensure the reaction is heated to the optimal temperature after the addition of the substrate.
Formation of a Tar-like or Dark-colored Product - Reaction temperature too high. - Contamination in the starting material. - Uncontrolled exotherm during Vilsmeier reagent formation.- Maintain careful temperature control throughout the reaction. - Purify the starting material before use. - Add POCl₃ to DMF slowly at 0-5 °C with efficient stirring.[2]
Multiple Products Observed on TLC - Di-formylation or formylation at other positions on the ring. - Incomplete reaction.- Use a controlled stoichiometry of the Vilsmeier reagent. - Increase the reaction time or temperature slightly and monitor by TLC.
Difficult Purification - Presence of colored impurities. - Similar polarity of product and byproducts.- Treat the crude product with activated charcoal to remove some colored impurities. - Optimize the solvent system for column chromatography for better separation.

Safety Precautions for Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction presents several safety hazards that must be addressed:

  • Exothermic Reaction: The formation of the Vilsmeier reagent from DMF and POCl₃ is highly exothermic and can lead to a runaway reaction if not properly cooled.[3][5]

  • Hazardous Reagents: Phosphorus oxychloride is corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE).

  • Thermal Instability: The Vilsmeier reagent itself is thermally unstable and can decompose violently at elevated temperatures.[5][6] It is recommended to prepare and use the reagent in situ without isolation.

Method 2: Nucleophilic Aromatic Substitution (SNAr)

This method involves the reaction of a suitable aryl halide with diethylamine. A common starting material is 2-chloro-4-fluorobenzaldehyde, where the fluorine atom is the leaving group, activated by the electron-withdrawing aldehyde group.[7]

Experimental Protocol: SNAr Reaction

The following protocol is based on the synthesis of this compound from 2-chloro-4-fluorobenzaldehyde and diethylamine.[7]

ParameterValueNotes
Starting Material 2-Chloro-4-fluorobenzaldehydeEnsure high purity of the starting material.
Reagents Diethylamine, Potassium Carbonate (K₂CO₃)Diethylamine is volatile and should be handled in a fume hood.
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent is required to facilitate the reaction.
Molar Ratio 2-Chloro-4-fluorobenzaldehyde : Diethylamine : K₂CO₃1 : 1.2 : 2
Temperature 55 °CThe reaction temperature can be optimized for best results.
Reaction Time 48 hoursMonitor reaction progress by TLC.
Work-up The reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with water and brine, dried, and concentrated.
Purification Column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).
Typical Yield ~66%[7]

Troubleshooting Common Issues in SNAr Reaction

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield - Insufficiently activated aromatic ring. - Poor leaving group. - Low reaction temperature or short reaction time. - Ineffective base.- The presence of the aldehyde group para to the fluorine is crucial for activation.[7] - Fluorine is an excellent leaving group in SNAr reactions.[8] - Increase the reaction temperature or time and monitor by TLC. - Ensure the base is anhydrous and of good quality.
Incomplete Reaction - Insufficient amount of nucleophile or base. - Reaction has not reached equilibrium.- Use a slight excess of diethylamine and a sufficient amount of base to neutralize the HF byproduct. - Extend the reaction time.
Formation of Side Products - Reaction of the aldehyde group with the amine. - Over-reaction if other leaving groups are present.- The formation of an imine from a secondary amine and an aldehyde is less likely.[7] - The starting material is specifically chosen to have only one good leaving group for this reaction.
Difficult Purification - Excess diethylamine or unreacted starting material. - Similar polarity of product and starting material.- Excess diethylamine can be removed during the aqueous work-up. - Optimize the solvent system for column chromatography.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for scaling up the synthesis of this compound?

Both the Vilsmeier-Haack and SNAr routes can be scaled up. However, the Vilsmeier-Haack reaction has significant thermal hazards associated with the exothermic formation and potential decomposition of the Vilsmeier reagent, which require careful engineering controls for large-scale production.[5][9] The SNAr reaction is generally considered to have a better safety profile, although the use of a high-boiling polar aprotic solvent like DMF and a volatile amine still requires appropriate handling and containment.

Q2: What are the key parameters to control for a successful Vilsmeier-Haack reaction?

The key parameters for a successful Vilsmeier-Haack reaction are:

  • Purity of Reagents: Use of anhydrous DMF and high-purity POCl₃ is critical.

  • Temperature Control: Strict temperature control during the formation of the Vilsmeier reagent (0-5 °C) and during the reaction with the substrate is essential for both safety and to minimize side reactions.[2]

  • Stoichiometry: The molar ratio of the reactants should be carefully controlled to avoid side reactions like di-formylation.

Q3: In the SNAr reaction, why is fluorine a better leaving group than chlorine?

In nucleophilic aromatic substitution, the rate-determining step is the attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (Meisenheimer complex).[8] Fluorine, being the most electronegative halogen, strongly withdraws electron density from the ring, making the carbon atom attached to it more electrophilic and thus more susceptible to nucleophilic attack. This stabilization of the transition state leading to the Meisenheimer complex outweighs fluorine's poor leaving group ability in terms of bond strength, making the overall reaction faster compared to other halogens.[10]

Q4: How can I confirm the identity and purity of my synthesized this compound?

The identity and purity of the final product can be confirmed using a combination of spectroscopic techniques:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aldehyde proton (around 9.5-10.5 ppm), the aromatic protons, and the ethyl groups of the diethylamino substituent.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the aldehyde group (typically in the range of 185-195 ppm), as well as signals for the aromatic carbons and the carbons of the diethylamino group.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ is characteristic of the carbonyl group of the aldehyde.

Q5: What are some potential side products in the synthesis of this compound?

  • Vilsmeier-Haack Reaction: Potential side products can include di-formylated products, products formylated at other positions on the aromatic ring, and colored byproducts due to overheating or impurities.

  • SNAr Reaction: The main impurity is likely to be the unreacted starting material. Side reactions involving the aldehyde group are less common with secondary amines like diethylamine.[7]

Visualizations

Synthesis Pathways

Synthesis_Pathways Synthesis of this compound cluster_vilsmeier Vilsmeier-Haack Reaction cluster_snar Nucleophilic Aromatic Substitution (SNAr) vh_start N,N-diethyl-3-chloroaniline vh_reagents 1. POCl₃, DMF 2. H₂O work-up vh_start->vh_reagents Formylation vh_product This compound vh_reagents->vh_product snar_start 2-Chloro-4-fluorobenzaldehyde snar_reagents Diethylamine, K₂CO₃, DMF snar_start->snar_reagents Substitution snar_product This compound snar_reagents->snar_product

Caption: Overview of the Vilsmeier-Haack and SNAr synthetic routes.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Workflow for Low Product Yield start Low Product Yield check_reagents Check Purity and Stoichiometry of Reagents start->check_reagents check_conditions Verify Reaction Conditions (Temp., Time) check_reagents->check_conditions Reagents OK optimize_reagents Use Fresh/Purified Reagents Adjust Stoichiometry check_reagents->optimize_reagents Issue Found check_workup Review Work-up and Purification Procedure check_conditions->check_workup Conditions OK optimize_conditions Adjust Temperature or Reaction Time Monitor by TLC check_conditions->optimize_conditions Issue Found optimize_workup Ensure Complete Extraction Optimize Chromatography check_workup->optimize_workup Issue Found end Improved Yield check_workup->end Procedure OK optimize_reagents->end optimize_conditions->end optimize_workup->end

Caption: A logical workflow for troubleshooting low product yield.

References

Managing steric hindrance in reactions with 2-Chloro-4-(diethylamino)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Chloro-4-(diethylamino)benzaldehyde. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the synthetic challenges associated with this sterically hindered reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that cause steric hindrance?

The steric hindrance in this compound arises from two main substituents on the benzaldehyde ring:

  • Ortho-Chloro Group: The chlorine atom at the C2 position, adjacent to the aldehyde group, is the primary source of steric bulk. It physically obstructs the trajectory of incoming nucleophiles attempting to attack the aldehyde's carbonyl carbon.

  • Diethylamino Group: The diethylamino group at the C4 position, while not directly adjacent to the aldehyde, is bulky and can influence the overall conformation of the molecule and access to the reactive sites.

Q2: How do the electronic effects of the substituents influence the reactivity of the aldehyde group?

The substituents have opposing electronic effects:

  • Chloro Group (Inductive Effect): As a halogen, chlorine is electron-withdrawing, which increases the electrophilicity (reactivity) of the aldehyde's carbonyl carbon.

  • Diethylamino Group (Resonance Effect): The nitrogen's lone pair donates electron density into the aromatic ring through resonance. This effect is generally stronger than the inductive effect and tends to decrease the aldehyde's electrophilicity.

The net result is a moderated reactivity where steric factors often play a more decisive role than electronic ones in many reactions.

Q3: In which common reactions is steric hindrance with this compound a significant issue?

Steric hindrance is a major consideration in several key transformations:

  • Nucleophilic Additions: Reactions like Grignard additions, Wittig reactions, and Knoevenagel condensations can be sluggish due to the difficulty of the nucleophile approaching the hindered aldehyde.[1][2][3]

  • Cross-Coupling Reactions: In reactions like Suzuki-Miyaura coupling, the ortho-chloro group can hinder the oxidative addition step to the palladium catalyst.[4][5]

  • Schiff Base Formation: Condensation with bulky primary amines to form imines may require more forcing conditions or catalysis to overcome the steric barrier.[6]

Q4: What is the most common strategy to mitigate issues related to the aldehyde's reactivity in reactions targeting the C-Cl bond?

The most effective strategy is to use a protecting group for the aldehyde. By converting the aldehyde into a stable derivative, such as a cyclic acetal, its reactivity is temporarily masked.[7][8][9] This allows for reactions like Suzuki coupling to proceed at the C-Cl position without interference from the aldehyde. The protecting group can then be removed in a subsequent step to regenerate the aldehyde.[10]

Troubleshooting Guides

Guide 1: Knoevenagel Condensation

Problem: Low or no yield in a Knoevenagel condensation with an active methylene compound.

Potential Cause Troubleshooting Solution Rationale
Insufficient Base Strength Use a slightly stronger, yet non-nucleophilic, organic base like piperidine or pyrrolidine.A mild base is needed to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[1]
Steric Hindrance Increase reaction temperature and/or extend the reaction time. Use a Dean-Stark apparatus to remove water azeotropically.Forcing conditions help overcome the activation energy barrier imposed by the ortho-chloro group. Removing the water byproduct drives the reaction equilibrium toward the product.[11]
Reversible Reaction Use molecular sieves to sequester the water byproduct.This is an alternative to azeotropic distillation for driving the condensation reaction to completion.[11]
Guide 2: Wittig Reaction

Problem: Poor conversion of the aldehyde to the desired alkene in a Wittig reaction.

Potential Cause Troubleshooting Solution Rationale
Unstable Ylide Generate the ylide in situ in the presence of the aldehyde instead of pre-forming it.Some phosphorus ylides can be unstable. Generating it in the presence of the electrophile ensures it reacts as it is formed, maximizing its utility.[12]
Steric Clash Use a smaller phosphonium salt if possible (e.g., one with methyl instead of phenyl groups on phosphorus, though this is less common).A less bulky ylide may have easier access to the sterically shielded carbonyl carbon.
Insufficiently Strong Base Ensure a sufficiently strong base (e.g., n-BuLi, NaH, KOtBu) is used to fully deprotonate the phosphonium salt and generate the ylide.[13]Incomplete ylide formation is a common cause of low yields in Wittig reactions.
Aldehyde Reactivity Add a Lewis acid co-catalyst (e.g., LiBr, MgBr₂) to activate the carbonyl group.The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the ylide.
Guide 3: Suzuki-Miyaura Cross-Coupling

Problem: Failure to form a C-C bond at the C-Cl position in a Suzuki-Miyaura coupling reaction.

Potential Cause Troubleshooting Solution Rationale
Aldehyde Interference Protect the aldehyde as a cyclic acetal using ethylene glycol and an acid catalyst before attempting the coupling. Deprotect with aqueous acid post-reaction.The unprotected aldehyde can potentially interfere with the palladium catalyst or the organoboron reagent. Protection ensures the reaction proceeds cleanly at the C-Cl bond.[9]
Poor Catalyst Activity Use a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or P(t-Bu)₃) with a suitable palladium precursor (e.g., Pd₂(dba)₃).Bulky ligands promote the difficult oxidative addition step for sterically hindered aryl chlorides and stabilize the active catalytic species.[4][14]
Base Incompatibility Use a weaker base like K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOtBu, especially if the substrate is base-sensitive.The base is crucial for activating the boronic acid but should not cause degradation of the starting material or product.[4]

Quantitative Data Summary

The following table summarizes typical conditions and yields for Suzuki-Miyaura coupling reactions involving challenging aryl chlorides, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Hindered Aryl Chlorides

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd₂(dba)₃ / P(t-Bu)₃Tri(tert-butyl)phosphineK₃PO₄Dioxane80 - 10070 - 95[4]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene10075 - 98[15]
[Pd(η³-1-t-Bu-ind)Cl]₂ / PPh₃TriphenylphosphineNaHCO₃Toluene11060 - 85[14]
Pd(PPh₃)₄TriphenylphosphineK₂CO₃Toluene/H₂O10050 - 80[15]

Experimental Protocols

Protocol 1: Acetal Protection of the Aldehyde Group

This protocol describes the formation of a cyclic acetal to protect the aldehyde functionality.

Materials:

  • This compound

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid (p-TSA) (0.05 equivalents, catalytic)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound, toluene, and ethylene glycol.

  • Add the catalytic amount of p-TSA to the mixture.[16]

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it forms.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the protected aldehyde, which can often be used in the next step without further purification.

Protocol 2: Deprotection of the Acetal Group

This protocol regenerates the aldehyde from its acetal protecting group.

Materials:

  • Protected this compound derivative

  • Acetone

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the acetal-protected compound in a mixture of acetone and water.

  • Add 1M HCl and stir the mixture at room temperature.[8]

  • Monitor the reaction by TLC until the starting material is fully converted back to the aldehyde.

  • Neutralize the reaction mixture carefully with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected aldehyde.

Visualizations

Troubleshooting_Workflow General Troubleshooting Workflow for Reactions start Low or No Product Yield check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Analyze Reaction Conditions (Temp, Time, Solvent) start->check_conditions assess_sterics Is Steric Hindrance the Likely Cause? check_reagents->assess_sterics check_conditions->assess_sterics force_conditions Increase Temperature / Time Use Microwave Irradiation assess_sterics->force_conditions  Yes change_reagent Use Smaller / More Reactive Nucleophile Use More Active Catalyst assess_sterics->change_reagent  Yes protect_group Employ a Protecting Group Strategy assess_sterics->protect_group  Yes (if applicable) optimize Optimize Reagents & Conditions assess_sterics->optimize No success Problem Solved force_conditions->success change_reagent->success protect_group->success optimize->success

Caption: A workflow for diagnosing and solving common issues in reactions.

Protection_Strategy Aldehyde Protecting Group Strategy start Starting Material (Hindered Aldehyde) protected Protected Aldehyde (Acetal Form) start->protected  Protection   (e.g., Ethylene Glycol, H+) reacted Modified Product (Reaction at C-Cl) protected->reacted  Main Reaction   (e.g., Suzuki Coupling) final Final Product (Deprotected Aldehyde) reacted->final  Deprotection   (e.g., Aqueous Acid)

Caption: Workflow for using a protecting group to facilitate a reaction.

Suzuki_Cycle Suzuki Coupling & Steric Hindrance cluster_legend Key pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd_complex Ar-Pd(II)(Cl)L₂ oa->pd_complex tm Transmetalation pd_complex->tm pd_biaryl Ar-Pd(II)(Ar')L₂ tm->pd_biaryl re Reductive Elimination pd_biaryl->re re->pd0 product Ar-Ar' (Biaryl Product) re->product aryl_halide Ar-Cl (Hindered Substrate) aryl_halide->oa Slow step due to ortho-Cl hindrance boronic_acid Ar'-B(OR)₂ boronic_acid->tm k1 Steric Clash k2 Catalyst States k3 Final Product

Caption: The Suzuki catalytic cycle highlighting the sterically hindered step.

References

Validation & Comparative

Comparative Analysis of the Biological Activity of 2-Chloro-4-(diethylamino)benzaldehyde Derivatives and Their Parent Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of derivatives of 2-Chloro-4-(diethylamino)benzaldehyde versus their parent compound. The focus is on presenting quantitative data from experimental studies to facilitate objective comparison. Detailed experimental protocols for key assays are provided, along with a visualization of a relevant signaling pathway.

Introduction

This compound is a substituted aromatic aldehyde that serves as a versatile scaffold for the synthesis of various derivatives with potential biological activities. The introduction of different functional groups to this parent molecule can significantly modulate its pharmacological properties, including anticancer and antimicrobial effects. This guide synthesizes available data to compare the biological performance of these derivatives.

While direct comparative studies on this compound and its derivatives are limited, research on the closely related compound, 4-(diethylamino)benzaldehyde (DEAB), and its analogues provides valuable insights. DEAB is a known inhibitor of aldehyde dehydrogenase (ALDH), an enzyme family implicated in cancer cell survival and resistance to therapy.[1] This guide will leverage a comprehensive study on DEAB analogues, including a chloro-substituted derivative, to draw parallels and present a comparative framework.

Anticancer Activity: A Comparative Study

A key area of investigation for benzaldehyde derivatives is their potential as anticancer agents. The following data is derived from a study on DEAB analogues, where the parent compound DEAB (structurally similar to this compound) was compared with its derivatives for cytotoxicity against various prostate cancer cell lines.[1][2]

Cytotoxicity Data

Sixteen analogues of DEAB displayed increased cytotoxicity (IC50 = 10–200 μM) compared to the parent compound DEAB (>200 μM) against three different prostate cancer cell lines.[1] The data for a selection of these analogues, including a 3-chloro substituted derivative, is presented below.

CompoundStructurePC-3 IC50 (µM)DU145 IC50 (µM)LNCaP IC50 (µM)
DEAB (Parent Compound) 4-(diethylamino)benzaldehyde>200>200>200
Analogue 11 3-Chloro-4-(diethylamino)benzaldehyde110120150
Analogue 14 4-(tert-butylamino)benzaldehyde476185
Analogue 18 3-Methoxy-4-(dipropylamino)benzaldehyde657590
Analogue 19 4-(dipropylamino)benzaldehyde8095110

Data sourced from a study on DEAB analogues, which serves as a proxy for the direct comparison of this compound derivatives.[1][2]

Inhibition of Aldehyde Dehydrogenase (ALDH)

Aldehyde dehydrogenases (ALDHs) are a group of enzymes that play a crucial role in cellular detoxification and are overexpressed in various cancer stem cells, contributing to drug resistance.[3][4][5] DEAB is a known pan-inhibitor of ALDH isoforms.[1] The study on DEAB analogues also evaluated their inhibitory activity against different ALDH isoforms.

ALDH Inhibition Data

Several analogues showed potent inhibitory activity against specific ALDH isoforms, with some being more potent than the parent compound, DEAB.[1]

CompoundALDH1A3 IC50 (µM)ALDH3A1 IC50 (µM)
DEAB (Parent Compound) 10.55.67
Analogue 14 0.638.00
Analogue 15 1.20>50
Analogue 16 2.50>50
Analogue 18 25.01.61
Analogue 19 >501.29

Data sourced from a study on DEAB analogues.[1][2]

Other Biologically Active Derivatives

Beyond the direct analogues, derivatives such as Schiff bases, thiosemicarbazones, and hydrazones synthesized from 2-chlorobenzaldehyde and related structures have demonstrated a range of biological activities.

  • Schiff Bases: Schiff base derivatives of 2-chlorobenzaldehyde have been shown to exhibit significant anticancer properties against human lung cancer cell lines (A549).[6][7] They are also investigated for their anti-inflammatory and antidiabetic potential.[6]

  • Thiosemicarbazones: These derivatives are known for their potential as anticancer, antibacterial, and antioxidant agents.[8][9][10]

  • Hydrazones: Hydrazone derivatives have been reported to possess effective antibacterial activities.[11][12][13]

Due to the diversity of the studied compounds and the different experimental conditions, a direct quantitative comparison with this compound is not feasible from the available literature. However, these findings highlight the broad therapeutic potential of derivatizing the benzaldehyde scaffold.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1][14]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[14]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[15]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.[15]

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[15]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[16][17]

Principle: The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation is the MIC.[17]

Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[16]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).[17]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.[16]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[16]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).[17]

Signaling Pathway and Experimental Workflow Visualization

ALDH Signaling in Cancer Stem Cells

The aldehyde dehydrogenase (ALDH) signaling pathway is crucial for the survival and maintenance of cancer stem cells (CSCs). Its inhibition is a promising strategy in cancer therapy.

ALDH_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_workflow Experimental Workflow: Cytotoxicity Screening Retinol Retinol Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH Retinoic_Acid Retinoic_Acid RAR_RXR RAR/RXR Retinoic_Acid->RAR_RXR ALDH ALDH Carboxylic_Acids Carboxylic_Acids Reduced_ROS Reduced ROS Toxic_Aldehydes Toxic_Aldehydes ROS ROS Gene_Expression Gene Expression RAR_RXR->Gene_Expression Differentiation, Proliferation, Survival A Seed Cancer Cells B Treat with Compounds A->B C Incubate (e.g., 72h) B->C D Add MTT Reagent C->D E Incubate (e.g., 4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 Values G->H

Caption: ALDH signaling pathway in cancer stem cells.

Conclusion

The available data, primarily from studies on the closely related compound 4-(diethylamino)benzaldehyde, suggests that chloro-substitution and other modifications to the benzaldehyde scaffold can lead to derivatives with significantly enhanced biological activity compared to the parent compound. Specifically, derivatives have shown superior cytotoxicity against prostate cancer cell lines and more potent and selective inhibition of ALDH isoforms. Furthermore, the broader class of benzaldehyde derivatives, including Schiff bases, thiosemicarbazones, and hydrazones, represents a rich source of compounds with diverse therapeutic potential. Further direct comparative studies on this compound and its derivatives are warranted to fully elucidate their structure-activity relationships and therapeutic promise.

References

A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of 2-Chloro-4-(diethylamino)benzaldehyde and Its Chemical Ancestors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's structural and electronic properties is paramount. This guide provides a comprehensive spectroscopic comparison of the versatile synthetic intermediate, 2-Chloro-4-(diethylamino)benzaldehyde, and its key precursors. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, we illuminate the structural transformations that lead to this valuable compound.

This comparative guide delves into the spectroscopic nuances of this compound and its precursors, offering a clear, data-driven overview for researchers. By presenting quantitative data in structured tables and detailing experimental protocols, this guide aims to be a practical resource for the synthesis and characterization of this important chemical entity.

At a Glance: Spectroscopic Data Summary

To facilitate a clear comparison, the key spectroscopic data for this compound and its precursors are summarized below.

Compound Name¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key IR Absorptions (cm⁻¹)Molecular Ion (m/z)
This compound 9.5-10.5 (s, 1H, CHO), 6.5-7.8 (m, Ar-H), 3.3-3.5 (q, 4H, N-CH₂), 1.1-1.3 (t, 6H, N-CH₂-CH₃) (Predicted)[1]190-192 (C=O), 150-153 (C-N), 135-138 (C-Cl), 110-130 (Ar-C), 44-46 (N-CH₂), 12-14 (N-CH₂-CH₃) (Predicted)[1]~1680-1700 (C=O stretch), ~1500-1600 (Aromatic C=C stretch), ~1220 (C-N stretch)[2]211.08 (M⁺)
N,N-diethyl-3-chloroaniline 6.9-7.2 (m, Ar-H), 3.3-3.4 (q, 4H, N-CH₂), 1.1-1.2 (t, 6H, N-CH₂-CH₃)148.9 (C-N), 135.2 (C-Cl), 130.1, 116.8, 112.9, 111.8 (Ar-C), 44.3 (N-CH₂), 12.6 (N-CH₂-CH₃)Not available183.08 (M⁺)
2-Chlorobenzaldehyde 10.4 (s, 1H, CHO), 7.4-7.9 (m, 4H, Ar-H)189.9 (C=O), 135.1, 134.1, 131.0, 130.6, 129.8, 127.4 (Ar-C)~1700 (C=O stretch)140.01 (M⁺)

The Synthetic Pathway: A Spectroscopic Journey

The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic rings, such as N,N-diethyl-3-chloroaniline, to produce this compound. This transformation introduces an aldehyde group onto the benzene ring, a change that is readily observable through various spectroscopic techniques.

Precursor N,N-diethyl-3-chloroaniline Product This compound Precursor->Product Vilsmeier-Haack Reaction Reagent Vilsmeier Reagent (POCl₃, DMF) Reagent->Product

A simplified representation of the Vilsmeier-Haack synthesis of this compound.

Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

¹H NMR: The transformation from N,N-diethyl-3-chloroaniline to this compound is clearly marked by the appearance of a singlet peak for the aldehyde proton (CHO) in the downfield region of the spectrum, typically between 9.5 and 10.5 ppm.[1] The aromatic region of the spectrum also changes significantly, reflecting the new substitution pattern.

¹³C NMR: In the ¹³C NMR spectrum, the most notable change is the appearance of a resonance corresponding to the carbonyl carbon of the aldehyde group, which is expected to be in the range of 190-192 ppm.[1] The chemical shifts of the aromatic carbons are also altered due to the introduction of the electron-withdrawing aldehyde group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

The successful synthesis of this compound is unequivocally confirmed by the appearance of a strong absorption band in the region of 1680-1700 cm⁻¹, which is characteristic of the C=O stretching vibration of the aldehyde functional group.[2] This band is absent in the IR spectrum of the precursor, N,N-diethyl-3-chloroaniline. Additionally, characteristic bands for aromatic C=C stretching are observed between 1500-1600 cm⁻¹ and a C-N stretching vibration around 1220 cm⁻¹.[2]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 211.08. Due to the presence of a chlorine atom, a characteristic isotopic peak (M+2) at m/z 213.08 with an intensity of approximately one-third of the molecular ion peak is also expected.

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

A solution of N,N-diethyl-3-chloroaniline in dimethylformamide (DMF) is cooled in an ice bath. Phosphoryl chloride (POCl₃) is added dropwise to the solution while maintaining the low temperature. After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by pouring it onto crushed ice and neutralized with a base, such as sodium carbonate solution.[3] The product is then extracted with an organic solvent, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.[3][4]

Spectroscopic Characterization

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: FT-IR spectra are recorded using KBr pellets or as a thin film on a salt plate. The data is typically reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) source.

cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Precursor N,N-diethyl-3-chloroaniline Reaction Vilsmeier-Haack Reaction Precursor->Reaction Product This compound Reaction->Product NMR NMR (¹H, ¹³C) Product->NMR Structural Elucidation IR FT-IR Product->IR Functional Group ID MS Mass Spectrometry Product->MS Molecular Weight Confirmation

Workflow for the synthesis and spectroscopic analysis of this compound.

By understanding the distinct spectroscopic signatures of this compound and its precursors, researchers can confidently monitor the progress of its synthesis and verify the identity and purity of the final product. This knowledge is crucial for the reliable application of this compound in the development of new pharmaceuticals and other advanced materials.

References

In Vitro Efficacy of Benzaldehyde Derivatives as Aldehyde Dehydrogenase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro inhibitory activity of 4-(diethylamino)benzaldehyde (DEAB) derivatives against various aldehyde dehydrogenase (ALDH) isoforms. Due to a lack of extensive published data specifically on 2-Chloro-4-(diethylamino)benzaldehyde derivatives, this guide focuses on structurally related DEAB analogues to provide insights into their potential as ALDH inhibitors. The information presented herein is intended to support research and drug development efforts targeting ALDH enzymes, which are implicated in various diseases, including cancer.

Comparative Inhibitory Activity of DEAB Analogues

A systematic evaluation of 40 DEAB analogues has provided valuable quantitative data on their inhibitory potency against several ALDH isoforms. The half-maximal inhibitory concentrations (IC50) for a selection of these compounds against ALDH1A1, ALDH1A3, and ALDH3A1 are summarized below. These analogues share the 4-(dialkylamino)benzaldehyde scaffold, with variations in the alkyl groups and substitutions on the benzaldehyde ring.

Compound IDStructureALDH1A1 IC50 (µM)ALDH1A3 IC50 (µM)ALDH3A1 IC50 (µM)
DEAB 4-(diethylamino)benzaldehyde>200>200>200
14 3-bromo-4-(dipropylamino)benzaldehyde7.080.638.00
15 3-methyl-4-(piperidin-1-yl)benzaldehyde>2001.29>200
16 4-isopropoxybenzaldehyde>2000.26>200
18 4-(dipropylamino)-3-nitrobenzaldehyde>200>2001.61
19 4-(diethylamino)-3-nitrobenzaldehyde>200>2001.29

Data sourced from a study on 40 DEAB analogues, which showed that analogues 14, 15, and 16 had potent inhibitory activity against ALDH1A3, while analogues 18 and 19 were potent inhibitors of ALDH3A1.[1][2]

Experimental Protocols

The following is a detailed methodology for a typical in vitro ALDH inhibition assay used to determine the IC50 values of test compounds.

Materials:

  • Recombinant human ALDH isoforms (e.g., ALDH1A1, ALDH1A3, ALDH3A1)

  • Nicotinamide adenine dinucleotide (NAD+) or Nicotinamide adenine dinucleotide phosphate (NADP+)

  • Aldehyde substrate (e.g., propionaldehyde for ALDH1A1, benzaldehyde for ALDH3A1)

  • Test compounds (e.g., this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)

  • 96-well microplates

  • Spectrophotometer or fluorometer capable of measuring absorbance or fluorescence at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of enzymes, cofactors, substrates, and test compounds at the desired concentrations in the assay buffer.

  • Assay Reaction Setup:

    • In each well of a 96-well plate, add the assay buffer.

    • Add the test compound at various concentrations (typically in a serial dilution). Include a control with solvent only (no inhibitor).

    • Add the ALDH enzyme to each well and incubate for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor-enzyme interaction.

  • Initiation of Reaction: Add the cofactor (NAD+ or NADP+) followed by the aldehyde substrate to initiate the enzymatic reaction.

  • Data Acquisition: Immediately monitor the increase in absorbance or fluorescence at 340 nm, which corresponds to the formation of NADH or NADPH. Readings are typically taken at regular intervals for a set period (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance/fluorescence) for each concentration of the test compound.

    • Plot the percentage of ALDH activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, by fitting the data to a suitable dose-response curve.

Visualizing Key Processes

To better understand the context and methodology of ALDH inhibition studies, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.

ALDH1A3_Signaling_Pathway Retinol Retinol Retinaldehyde Retinaldehyde Retinol->Retinaldehyde ADH Retinoic_Acid Retinoic Acid (RA) Retinaldehyde->Retinoic_Acid Oxidation ALDH1A3 ALDH1A3 RAR_RXR RAR/RXR Heterodimer Retinoic_Acid->RAR_RXR Binds to RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Gene_Expression Target Gene Expression RARE->Gene_Expression Regulates Cell_Differentiation Cellular Differentiation & Proliferation Gene_Expression->Cell_Differentiation Inhibitor This compound Derivatives Inhibitor->ALDH1A3 Inhibits

Caption: ALDH1A3 signaling pathway in retinoic acid synthesis.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Compound_Prep Prepare this compound Derivative Stock Solutions Plate_Setup Set up 96-well Plate with Serial Dilutions of Compounds Compound_Prep->Plate_Setup Reagent_Prep Prepare Assay Reagents (ALDH Enzyme, Buffer, Cofactor, Substrate) Reagent_Prep->Plate_Setup Enzyme_Addition Add ALDH Enzyme to Wells and Pre-incubate Plate_Setup->Enzyme_Addition Reaction_Start Initiate Reaction with Cofactor and Substrate Enzyme_Addition->Reaction_Start Measurement Measure NADH/NADPH Production (Absorbance/Fluorescence at 340 nm) Reaction_Start->Measurement Data_Processing Calculate Initial Reaction Velocities Measurement->Data_Processing IC50_Calc Plot Dose-Response Curve and Determine IC50 Values Data_Processing->IC50_Calc Comparison Compare Potency and Selectivity of Derivatives IC50_Calc->Comparison

Caption: Experimental workflow for in vitro ALDH inhibitor screening.

References

Navigating the Structure-Activity Landscape of Benzaldehyde Analogs as Aldehyde Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals on the structure-activity relationship (SAR) of 2-Chloro-4-(diethylamino)benzaldehyde analogs, with a focus on their potential as aldehyde dehydrogenase (ALDH) inhibitors.

While extensive structure-activity relationship (SAR) studies specifically targeting this compound analogs are not widely published, valuable insights can be extrapolated from the broader class of 4-(diethylamino)benzaldehyde (DEAB) derivatives. DEAB is a well-established pan-inhibitor of aldehyde dehydrogenase (ALDH) isoforms, enzymes that are overexpressed in various cancers and contribute to therapy resistance. This guide provides a comparative analysis of DEAB analogs, including chloro-substituted derivatives, to inform the rational design of novel and potent ALDH inhibitors.

Comparative Biological Activity of DEAB Analogs

The inhibitory potency of DEAB analogs against different ALDH isoforms and their antiproliferative effects on cancer cell lines are critical for understanding their therapeutic potential. The following table summarizes the IC50 values for a selection of DEAB analogs, highlighting the impact of various substitutions on their biological activity.

CompoundALDH1A3 IC50 (µM)ALDH3A1 IC50 (µM)PC3 Cell Line IC50 (µM)LNCaP Cell Line IC50 (µM)DU145 Cell Line IC50 (µM)Reference
4-(Diethylamino)benzaldehyde (DEAB)> 105.67> 200> 200> 200[1]
3-Chloro-4-(diethylamino)benzaldehyde0.853.4510983101[1]
4-(Dipropylamino)benzaldehyde0.638.00472961[1]
3-Chloro-4-(dipropylamino)benzaldehyde0.491.61684175[1]
4-(Pyrrolidin-1-yl)benzaldehyde0.5511.31027598[1]
3-Chloro-4-(pyrrolidin-1-yl)benzaldehyde0.312.89886281[1]

Key SAR Observations:

  • Effect of Chloro Substitution: The introduction of a chlorine atom at the 3-position of the benzaldehyde ring, as seen in 3-Chloro-4-(diethylamino)benzaldehyde, generally enhances the inhibitory activity against ALDH1A3 and ALDH3A1 compared to the unsubstituted DEAB.[1] This suggests that the electron-withdrawing nature and steric bulk of the chloro group may contribute to a more favorable interaction with the enzyme's active site. A similar trend is observed for other analogs, where the 3-chloro substitution consistently improves potency.[1]

  • Influence of the Amino Group: Altering the N-alkyl substituents on the amino group significantly impacts activity. For instance, extending the alkyl chains from diethyl to dipropyl, as in 4-(dipropylamino)benzaldehyde, leads to a marked increase in potency against ALDH1A3 and enhanced antiproliferative activity.[1] Incorporating the nitrogen into a cyclic system, such as a pyrrolidine ring, also results in potent ALDH1A3 inhibition.[1]

  • Antiproliferative Activity: A general correlation between ALDH inhibition and antiproliferative activity in prostate cancer cell lines (PC3, LNCaP, and DU145) is observed, although other factors may also contribute to cytotoxicity.[1] The chloro-substituted analogs consistently demonstrate lower IC50 values (higher potency) in these cell lines compared to their non-chlorinated counterparts.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the synthesis of a representative analog and for key biological assays.

Synthesis of 3-Chloro-4-(diethylamino)benzaldehyde

This procedure is adapted from the synthesis of DEAB analogs.[1]

Materials:

  • 3-Chloro-4-fluorobenzaldehyde

  • Diethylamine

  • N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K2CO3)

  • Ethyl acetate (EA)

  • Petroleum ether (PE)

Procedure:

  • To a solution of 3-chloro-4-fluorobenzaldehyde in DMF, add diethylamine and potassium carbonate.

  • Heat the reaction mixture at 55 °C for 48 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the title compound.

ALDH1A3 Inhibition Assay

This protocol is based on the measurement of the enzymatic conversion of a substrate to a fluorescent product.[2]

Materials:

  • Recombinant human ALDH1A3 enzyme

  • ALDH assay buffer (e.g., 50 mM HEPES, pH 8.0)

  • NAD+

  • Aldehyde substrate (e.g., benzaldehyde)

  • Test compounds (analogs) dissolved in DMSO

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a reaction mixture containing ALDH assay buffer, NAD+, and the ALDH1A3 enzyme in each well of the microplate.

  • Add the test compounds at various concentrations to the wells. Include a control with DMSO only.

  • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the aldehyde substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/460 nm for NADH production) over a period of 10-20 minutes.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MTT Assay for Antiproliferative Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3]

Materials:

  • Prostate cancer cell lines (e.g., PC3, LNCaP, DU145)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (analogs) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

Understanding the cellular pathways modulated by these analogs is essential for elucidating their mechanism of action. ALDH enzymes play a crucial role in the retinoic acid (RA) and Wnt/β-catenin signaling pathways, which are often dysregulated in cancer.

ALDH_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP5_6 LRP5/6 GSK3b GSK-3β Dsh->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates APC APC Axin Axin beta_catenin_p p-β-catenin beta_catenin->beta_catenin_p beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates Proteasome Proteasome beta_catenin_p->Proteasome Degradation Retinal Retinal RA Retinoic Acid (RA) Retinal->RA Oxidation ALDH ALDH RAR_RXR RAR/RXR RA->RAR_RXR Binds DEAB_analog 2-Chloro-4-(diethylamino) benzaldehyde Analog DEAB_analog->ALDH Inhibits TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates RARE RARE RAR_RXR->RARE Binds Differentiation_Genes Differentiation Gene Expression RARE->Differentiation_Genes Regulates

Caption: ALDH in Wnt and Retinoic Acid Signaling.

Experimental_Workflow cluster_synthesis Analog Synthesis cluster_bioassay Biological Evaluation start Starting Materials (e.g., 3-Chloro-4-fluorobenzaldehyde) reaction Nucleophilic Aromatic Substitution start->reaction purification Column Chromatography reaction->purification analog Pure Analog purification->analog aldh_assay ALDH Inhibition Assay (IC50 Determination) analog->aldh_assay mtt_assay MTT Antiproliferative Assay (IC50 Determination) analog->mtt_assay data_analysis SAR Analysis aldh_assay->data_analysis mtt_assay->data_analysis

Caption: Workflow for SAR Studies.

Conclusion

The structure-activity relationship of 4-(diethylamino)benzaldehyde analogs as ALDH inhibitors is a promising area for the development of novel anticancer agents. The available data indicates that substitutions on both the benzaldehyde ring and the amino group can significantly modulate inhibitory potency and cellular activity. Specifically, the introduction of a chloro group at the 3-position and the use of larger or cyclic amino substituents appear to be beneficial for enhancing ALDH inhibition. While direct SAR studies on this compound analogs are needed to confirm these trends, the insights gained from related DEAB derivatives provide a strong foundation for the design and synthesis of more potent and selective ALDH inhibitors. Further investigation into the specific interactions of these analogs with the various ALDH isoforms will be crucial for optimizing their therapeutic potential.

References

Benchmarking the synthesis of 2-Chloro-4-(diethylamino)benzaldehyde against alternative methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic methodologies for 2-Chloro-4-(diethylamino)benzaldehyde, a key intermediate in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals. The performance of established routes is benchmarked against viable alternative formylation methods, supported by available experimental data.

Introduction

This compound is a substituted aromatic aldehyde whose utility is underscored by the reactivity of its functional groups. The diethylamino group acts as a strong electron-donating group, activating the aromatic ring, while the chloro and aldehyde functionalities provide sites for further chemical modification. Analogs of this compound, such as 4-(diethylamino)benzaldehyde (DEAB), are widely recognized as inhibitors of aldehyde dehydrogenase (ALDH) enzymes, particularly the ALDH1A3 isoform, which is implicated in cancer progression and stem cell function.[1][2][3][4][5][6] This biological context highlights the importance of efficient and scalable synthetic routes to this class of molecules.

This guide details and compares the following synthetic strategies:

  • Established Synthesis: A multi-step pathway commencing from 2-chloro-4-nitrobenzaldehyde.

  • Alternative Methods:

    • Vilsmeier-Haack Reaction

    • Nucleophilic Aromatic Substitution (SNAr)

    • Ullmann Condensation

Data Presentation: Comparison of Synthetic Routes

The following tables summarize the key quantitative data for the different synthetic approaches. It is important to note that direct comparative studies for the synthesis of this compound are scarce in the available literature. Therefore, the data presented for some of the alternative methods are based on reactions with closely related substrates and should be considered representative.

Table 1: Multi-Step Synthesis from 2-Chloro-4-nitrobenzaldehyde

StepReactionReagents & ConditionsTypical YieldReaction TimePurity/Notes
1Nitro Group ReductionH₂, Pd/C, Ethanol>95%[7]2-4 hoursHigh purity of the resulting amine is crucial for the next step.
2N,N-DiethylationEthyl bromide or Ethyl iodide, K₂CO₃, DMF60-80%[8]6-12 hoursYield can be variable; requires careful control of stoichiometry to avoid mono-alkylation.
Overall 57-76% (calculated) 8-16 hours Multi-step process with potential for yield loss at each stage. [8]

Table 2: Alternative Formylation and Substitution Methods

MethodStarting MaterialReagents & ConditionsTypical YieldReaction TimePurity/Notes
Vilsmeier-Haack Reaction N,N-diethyl-3-chloroanilinePOCl₃, DMF, then H₂O70-90% (typical for activated anilines)[9][10][11]2-6 hoursGood for electron-rich substrates; regioselectivity can be an issue.[9]
Nucleophilic Aromatic Substitution (SNAr) 2-Chloro-4-fluorobenzaldehydeDiethylamine, K₂CO₃, DMF or DMSO80-95%[12]4-8 hoursFluorine is a good leaving group for SNAr, often leading to high yields.
Ullmann Condensation 4-Bromo-2-chlorobenzaldehydeDiethylamine, CuI, ligand (e.g., 1,10-phenanthroline), base60-85% (typical for C-N coupling)[13]12-24 hoursRequires a catalyst and often higher temperatures.[14][15]

Experimental Protocols

Multi-Step Synthesis from 2-Chloro-4-nitrobenzaldehyde

Step 1: Reduction of 2-Chloro-4-nitrobenzaldehyde [7][8]

To a solution of 2-chloro-4-nitrobenzaldehyde (1 equivalent) in ethanol, a catalytic amount of palladium on carbon (10% Pd/C, ~1-5 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC, typically 2-4 hours). The catalyst is then removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield 2-chloro-4-aminobenzaldehyde.

Step 2: N,N-Diethylation of 2-Chloro-4-aminobenzaldehyde [8]

The crude 2-chloro-4-aminobenzaldehyde (1 equivalent) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). Anhydrous potassium carbonate (K₂CO₃, 2.5-3 equivalents) is added, followed by the dropwise addition of an ethylating agent like ethyl bromide or ethyl iodide (2.2-2.5 equivalents). The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 50-60 °C) for 6-12 hours. After completion, the reaction is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to afford this compound.

Vilsmeier-Haack Reaction[9][10][11]

To a stirred solution of N,N-diethyl-3-chloroaniline (1 equivalent) in a suitable solvent (or neat), the Vilsmeier reagent is added dropwise at 0 °C. The Vilsmeier reagent is prepared separately by the slow addition of phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) to ice-cold N,N-dimethylformamide (DMF, 3-5 equivalents). After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (typically 60-90 °C) for 2-6 hours. The reaction is then cooled and carefully quenched by pouring onto crushed ice, followed by neutralization with an aqueous base (e.g., NaOH or K₂CO₃ solution). The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography or distillation.

Nucleophilic Aromatic Substitution (SNAr)[12]

In a round-bottom flask, 2-chloro-4-fluorobenzaldehyde (1 equivalent) is dissolved in a polar aprotic solvent like DMF or DMSO. Anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents) and diethylamine (1.5-2 equivalents) are added. The mixture is heated to 80-100 °C and stirred for 4-8 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The organic phase is washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.

Ullmann Condensation[13]

A mixture of 4-bromo-2-chlorobenzaldehyde (1 equivalent), diethylamine (1.5-2 equivalents), a copper(I) salt such as CuI (5-10 mol%), a suitable ligand like 1,10-phenanthroline (10-20 mol%), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents) in a high-boiling polar solvent (e.g., DMF, NMP, or dioxane) is heated under an inert atmosphere (e.g., nitrogen or argon) at 100-150 °C for 12-24 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

Mandatory Visualizations

The following diagrams illustrate a key biological pathway involving analogs of this compound and a typical experimental workflow for assessing their activity.

ALDH1A3_Signaling_Pathway ALDH1A3 Signaling Pathway in Cancer Progression cluster_cell Cancer Cell cluster_nucleus Nucleus Retinal Retinal ALDH1A3 ALDH1A3 Retinal->ALDH1A3 Oxidation RA Retinoic Acid (RA) ALDH1A3->RA RAR_RXR RAR/RXR Heterodimer RA->RAR_RXR Binds to RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Gene_Expression Target Gene Expression (e.g., tPA, HOXA1) RARE->Gene_Expression Regulates Cancer_Progression Cancer Progression (Invasion, Metastasis, Chemoresistance) Gene_Expression->Cancer_Progression Inhibitor This compound (or analog like DEAB) Inhibitor->ALDH1A3 Inhibition ALDH_Inhibitor_Assay_Workflow Workflow for ALDH Inhibitor Activity Assay cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_detection Detection & Analysis Assay_Buffer Prepare Assay Buffer Enzyme_Sol Prepare ALDH Enzyme Solution Assay_Buffer->Enzyme_Sol Substrate_Sol Prepare Aldehyde Substrate Solution Assay_Buffer->Substrate_Sol Cofactor_Sol Prepare NAD(P)+ Cofactor Solution Assay_Buffer->Cofactor_Sol Add_Enzyme Add ALDH Enzyme to wells Enzyme_Sol->Add_Enzyme Inhibitor_Sol Prepare Test Inhibitor (e.g., this compound) Stock Solutions Add_Inhibitor Add Inhibitor dilutions and control (DMSO) Inhibitor_Sol->Add_Inhibitor Pre_Incubate Pre-incubate Enzyme and Inhibitor Add_Inhibitor->Pre_Incubate Add_Sub_Cof Initiate reaction by adding Substrate and NAD(P)+ Pre_Incubate->Add_Sub_Cof Kinetic_Read Measure NAD(P)H production (Absorbance or Fluorescence) kinetically Add_Sub_Cof->Kinetic_Read Data_Analysis Calculate initial rates and % Inhibition Kinetic_Read->Data_Analysis IC50 Determine IC50 value Data_Analysis->IC50

References

Comparative analysis of the stability of halogenated vs. non-halogenated diethylaminobenzaldehydes

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis for researchers and drug development professionals.

In the landscape of pharmaceutical research and development, the stability of chemical intermediates is a critical parameter influencing everything from reaction efficiency to the shelf-life of the final active pharmaceutical ingredient (API). Diethylaminobenzaldehydes are a class of compounds frequently employed as building blocks in the synthesis of various therapeutic agents. A key question for chemists is how substitution patterns, particularly halogenation, affect the stability of these molecules. This guide provides a comparative analysis of the stability of halogenated versus non-halogenated diethylaminobenzaldehydes, supported by established experimental protocols and theoretical considerations.

Key Stability Considerations: A Theoretical Overview

The inherent stability of an aromatic aldehyde is influenced by the electronic effects of the substituents on the benzene ring. Non-halogenated 4-(diethylamino)benzaldehyde possesses a strong electron-donating diethylamino group, which can increase the electron density of the aromatic ring and potentially make the aldehyde group more susceptible to oxidation.

Conversely, the introduction of a halogen atom (e.g., chlorine, fluorine) introduces an electron-withdrawing inductive effect. This effect can decrease the electron density of the benzene ring and the aldehyde functional group. Theoretically, this deactivation of the benzaldehyde group could lead to enhanced stability against certain degradation pathways, such as oxidation.[1] Some studies on other organic molecules have also shown that fluorination can enhance thermal stability.

Experimental Protocols for Stability Assessment

To empirically determine and compare the stability of these compounds, forced degradation studies are the industry standard. These studies intentionally expose the compounds to harsh conditions to accelerate degradation and identify potential degradation products and pathways. A typical forced degradation protocol involves the following stress conditions:

  • Acid and Base Hydrolysis: The compound is subjected to acidic and basic conditions (e.g., 0.1 M HCl, 0.1 M NaOH) at elevated temperatures.

  • Oxidative Degradation: Exposure to an oxidizing agent, commonly hydrogen peroxide (e.g., 3% H₂O₂), is used to assess susceptibility to oxidation.

  • Thermal Stress: The compound is heated to a high temperature (e.g., 60-80°C) to evaluate its thermal stability.

  • Photostability: The compound is exposed to controlled ultraviolet (UV) and visible light to determine its sensitivity to photodegradation.

The extent of degradation under these conditions is typically monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).

Data Presentation: A Comparative Framework

Table 1: Comparative Thermal Stability Data (% Degradation)

Time (hours)4-(diethylamino)benzaldehyde2-chloro-4-(diethylamino)benzaldehyde
000
24Data Point 1Data Point 2
48Data Point 3Data Point 4
72Data Point 5Data Point 6

Table 2: Comparative Photostability Data (% Degradation)

Time (hours)4-(diethylamino)benzaldehydeThis compound
000
8Data Point AData Point B
16Data Point CData Point D
24Data Point EData Point F

Table 3: Comparative Oxidative Stability Data (% Degradation)

Time (hours)4-(diethylamino)benzaldehydeThis compound
000
1Data Point XData Point Y
2Data Point ZData Point W
4Data Point VData Point U

Experimental Methodologies in Detail

Forced Degradation Study Protocol

  • Sample Preparation: Prepare solutions of the test compounds (halogenated and non-halogenated diethylaminobenzaldehydes) of known concentration in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the sample solution.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the sample solution.

    • Oxidation: Add an equal volume of 3% H₂O₂ to the sample solution.

    • Thermal Degradation: Place the sample solution in a temperature-controlled oven at 80°C.

    • Photodegradation: Expose the sample solution to a calibrated light source (e.g., Xenon lamp) providing ICH-specified UV and visible light exposure.

  • Time Points: Withdraw aliquots of the stressed samples at predetermined time intervals (e.g., 0, 8, 16, 24, 48, 72 hours).

  • Sample Analysis: Neutralize the acid and base-stressed samples, if necessary. Dilute all samples to an appropriate concentration and analyze using a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of degradation for each compound at each time point by comparing the peak area of the parent compound to that of an unstressed control sample.

Stability-Indicating HPLC Method

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where all compounds of interest absorb (e.g., 254 nm).

  • Method Validation: The method must be validated to ensure it is specific for the parent compound and can separate it from all potential degradation products.

Visualizing the Workflow

The logical flow of a comparative stability study can be visualized as follows:

Stability_Study_Workflow cluster_compounds Test Compounds cluster_stress Forced Degradation Conditions cluster_analysis Analysis NonHalogenated Non-Halogenated Diethylaminobenzaldehyde Thermal Thermal NonHalogenated->Thermal Photolytic Photolytic NonHalogenated->Photolytic Oxidative Oxidative NonHalogenated->Oxidative Hydrolytic Hydrolytic (Acid/Base) NonHalogenated->Hydrolytic Halogenated Halogenated Diethylaminobenzaldehyde Halogenated->Thermal Halogenated->Photolytic Halogenated->Oxidative Halogenated->Hydrolytic HPLC Stability-Indicating HPLC Analysis Thermal->HPLC Photolytic->HPLC Oxidative->HPLC Hydrolytic->HPLC Data Data Comparison (% Degradation) HPLC->Data Degradation_Pathway Aldehyde Aromatic Aldehyde PeroxyAcid Peroxy Acid Intermediate Aldehyde->PeroxyAcid Oxidation CarboxylicAcid Carboxylic Acid (Degradation Product) PeroxyAcid->CarboxylicAcid Rearrangement

References

Validating the Purity of Synthesized 2-Chloro-4-(diethylamino)benzaldehyde: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and key intermediates is a critical step in the journey from laboratory to clinical application. This guide provides a comprehensive comparison of analytical methods for validating the purity of 2-Chloro-4-(diethylamino)benzaldehyde, a versatile building block in medicinal chemistry. High-Performance Liquid Chromatography (HPLC) is presented as the primary method, with comparisons to Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like this compound.[1] Its high resolution and sensitivity make it ideal for separating the main compound from potential impurities.[2]

A robust reverse-phase HPLC method is recommended for the analysis of this compound. This protocol is adapted from established methods for the closely related compounds 4-(Dimethylamino)benzaldehyde and 4-(Diethylamino)benzaldehyde.[3][4]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, with 0.1% phosphoric acid added to the aqueous phase to ensure sharp peak shapes. A typical starting point would be a 60:40 (v/v) mixture of acetonitrile and acidified water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm or a wavelength of maximum absorbance for the compound.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.

Workflow for HPLC Purity Validation

hplc_workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Purity Calculation sample_prep Dissolve synthesized compound in mobile phase hplc_system Inject sample and standard into HPLC system sample_prep->hplc_system std_prep Prepare standard solution of known purity (if available) std_prep->hplc_system chromatogram Acquire chromatogram hplc_system->chromatogram peak_integration Integrate peak areas chromatogram->peak_integration purity_calc Calculate purity (% area) peak_integration->purity_calc

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Chloro-4-(diethylamino)benzaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2-Chloro-4-(diethylamino)benzaldehyde, ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is critical to be aware of the hazards associated with this compound. This compound is known to cause skin, eye, and respiratory irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Wear appropriate protective gloves (e.g., nitrile rubber).
Body Protection A lab coat or other protective clothing to prevent skin exposure.
Respiratory Protection Use in a well-ventilated area. If dust or vapors are likely, a NIOSH/MSHA approved respirator is recommended.

Data sourced from multiple Safety Data Sheets (SDS).

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that is compliant with all federal, state, and local regulations. The primary route of disposal is through an approved hazardous waste disposal facility.

1. Waste Identification and Classification:

  • Chemical waste generators are required to determine if a discarded chemical is classified as hazardous waste.[1][3]

  • Consult US EPA guidelines listed in 40 CFR Parts 261.3 for classification determination.[1]

  • Always consult state and local hazardous waste regulations for complete and accurate classification.[1][3]

2. Collection and Storage of Waste:

  • Collect waste this compound in its original container or a suitable, clearly labeled, and tightly sealed container.[1][2][3]

  • Do not mix with other waste materials.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3]

  • The storage area should be secure and accessible only to authorized personnel.[2][3][4]

3. Accidental Spill or Leak Cleanup:

  • In the event of a spill, immediately evacuate the area.

  • Ensure adequate ventilation.

  • Wearing the appropriate PPE, sweep or vacuum up the spilled material.[1] Avoid generating dust.[3][4]

  • Place the collected material into a suitable container for disposal.[1]

  • Clean the affected area thoroughly.

  • Do not allow the product to enter drains or surface water.[3][4]

4. Final Disposal:

  • The final disposal of this compound must be carried out by a licensed and approved waste disposal plant.[2][3][4]

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the waste disposal service with the Safety Data Sheet (SDS) for the chemical.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Disposal of This compound ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify 2. Classify Waste (Consult Federal, State, & Local Regulations) ppe->classify spill Is there a spill? classify->spill cleanup 3a. Spill Cleanup Protocol (Ventilate, Sweep, Contain) spill->cleanup Yes collect 3b. Collect & Store Waste (Labeled, Sealed Container in a Ventilated Area) spill->collect No cleanup->collect contact 4. Contact EHS or Licensed Waste Disposal Contractor collect->contact end End: Compliant Disposal contact->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their institutions.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.